(1S,2S)-(-)-1,2-Diphenylethylenediamine
描述
Structure
3D Structure
属性
IUPAC Name |
(1S,2S)-1,2-diphenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONXTPCRRASWKW-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426127 | |
| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16635-95-3, 29841-69-8 | |
| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16635-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-(S,S)-1,2-Diphenylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29841-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-(-)-1,2-Diphenylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1S,2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Structural Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(-)-1,2-Diphenylethylenediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid C₂-symmetric scaffold has proven invaluable as a chiral ligand and auxiliary in a multitude of stereoselective transformations, most notably in asymmetric transfer hydrogenation and Michael additions. This technical guide provides an in-depth analysis of its structural properties, offering a valuable resource for researchers leveraging this critical molecule in catalyst design and drug development.
Core Structural and Physical Properties
This compound is a white to light yellow crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molecular Weight | 212.29 g/mol [1] |
| CAS Number | 29841-69-8[1] |
| Melting Point | 83-85 °C |
| Optical Rotation | [α]₂₀/D -102°, c = 1 in ethanol |
| Appearance | White to light yellow crystalline powder |
Crystallographic Data
The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The data presented here is based on the crystal structure of its enantiomer, (1R,2R)-(+)-1,2-Diphenylethylenediamine (CCDC 209946), as the bond lengths, bond angles, and the magnitude of torsion angles are identical.
Table 1: Selected Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.525 |
| C1 | N1 | 1.470 |
| C2 | N2 | 1.471 |
| C1 | C3 | 1.512 |
| C2 | C9 | 1.511 |
Table 2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N1 | C1 | C2 | 110.8 |
| N2 | C2 | C1 | 110.7 |
| C3 | C1 | C2 | 113.4 |
| C9 | C2 | C1 | 113.5 |
| N1 | C1 | C3 | 111.1 |
| N2 | C2 | C9 | 111.0 |
Table 3: Selected Torsion Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| N1 | C1 | C2 | N2 | -68.5 |
| C3 | C1 | C2 | C9 | -63.9 |
| N1 | C1 | C2 | C9 | 171.3 |
| C3 | C1 | C2 | N2 | 176.3 |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 - 7.20 (m, 10H, Ar-H): The ten protons of the two phenyl rings appear as a complex multiplet in the aromatic region.
-
δ 3.85 (s, 2H, CH-N): The two methine protons adjacent to the nitrogen atoms appear as a singlet.
-
δ 1.85 (s, 4H, NH₂): The four protons of the two primary amine groups appear as a broad singlet. The chemical shift of these protons can vary with concentration and solvent.
¹³C NMR (100 MHz, CDCl₃):
-
δ 143.5 (Ar-C): Quaternary aromatic carbons.
-
δ 128.4 (Ar-CH): Aromatic methine carbons.
-
δ 127.2 (Ar-CH): Aromatic methine carbons.
-
δ 127.0 (Ar-CH): Aromatic methine carbons.
-
δ 60.8 (CH-N): The two methine carbons bonded to the nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |
| 3060 - 3020 | Medium | C-H stretch (aromatic) |
| 2920 - 2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| 1590 | Medium | N-H bend (primary amine) |
| 750, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry
Electron Ionization (EI) Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 212
-
Base Peak: m/z = 106 ([C₆H₅CHNH₂]⁺) - This fragment arises from the characteristic benzylic cleavage.
-
Other Key Fragments: m/z = 105 ([C₆H₅CH₂]⁺), m/z = 77 ([C₆H₅]⁺)
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.
Methodology:
-
Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane). Slow evaporation of the solvent at room temperature is a common method for growing single crystals suitable for X-ray diffraction.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.
-
Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Temperature: Data is typically collected at low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.
-
Data Collection Strategy: A series of frames are collected over a range of crystal orientations (e.g., using ω-scans).
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
-
Signaling Pathways and Experimental Workflows
This compound is a key component in many catalytic systems. One of its most prominent applications is in the form of its N-tosylated derivative, (1S,2S)-TsDPEN, which serves as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-(S,S)-TsDPEN catalyst.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Workflow for Catalyst Screening
The logical workflow for screening the efficacy of a (1S,2S)-DPEN-derived catalyst in an asymmetric reaction is depicted below.
References
(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(1S,2S)-(-)-1,2-Diphenylethylenediamine , a chiral diamine, stands as a cornerstone in modern asymmetric synthesis. Its rigid C2-symmetric backbone provides a well-defined chiral environment, making it an indispensable tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of its properties, applications, and detailed experimental methodologies.
Core Data and Synonyms
The compound is most commonly identified by its CAS number 29841-69-8 .[1][2][3][4] It is also known by several synonyms, the most prevalent being:
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 29841-69-8 | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |
| Molecular Weight | 212.29 g/mol | [1][2][3][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 81-85 °C | [1][2][6] |
| Optical Rotation | [α]₂₀/D −102° to -104° (c=1 in ethanol) | [1][2] |
| Purity | ≥97% to ≥99.5% (chiral purity by HPLC) | [1][2] |
| Solubility | Insoluble in water. Soluble in DMSO, Ethanol, and Methanol (slightly). | [6] |
Key Applications in Asymmetric Synthesis
This compound is a versatile ligand and organocatalyst precursor with broad applications:
-
Chiral Ligand for Asymmetric Catalysis: It is a foundational building block for a variety of chiral ligands used in transition metal-catalyzed reactions.[7] These reactions include asymmetric hydrogenation, transfer hydrogenation, and epoxidation, which are crucial for producing enantiomerically pure compounds.[8]
-
Pharmaceutical Development: The precise stereochemistry afforded by catalysts derived from this diamine is critical in the synthesis of complex active pharmaceutical ingredients (APIs), helping to minimize side effects and improve drug efficacy.[2]
-
Organocatalysis: Derivatives of this compound are employed as organocatalysts, particularly in reactions like asymmetric Michael additions.[7]
-
Chiral Resolving Agent: It can be used for the optical resolution of racemic acidic compounds.
Experimental Protocols
A prominent application of this compound is in the preparation of N-sulfonylated derivatives, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which are key components of Noyori-type catalysts for asymmetric transfer hydrogenation.
Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.0 equivalents) to the solution.
-
Cool the stirred solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled mixture over 1-2 hours. A white precipitate may form during the addition.[9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure (1S,2S)-TsDPEN.
Asymmetric Transfer Hydrogenation of Acetophenone (B1666503) using a Ru(II)-(S,S)-TsDPEN Catalyst
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Schlenk flask and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.2 eq).
-
Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[3]
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Hydrogenation Reaction: Add the acetophenone (substrate) to the catalyst solution.
-
Add the 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source.[2]
-
Stir the reaction mixture at a specified temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[2]
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, 3 times).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.[2]
-
The enantiomeric excess of the resulting (S)-1-phenylethanol can be determined by chiral HPLC or GC analysis.
Visualizing the Process: Workflows and Mechanisms
To better illustrate the application of this compound in a laboratory setting, the following diagrams depict a typical experimental workflow and the underlying catalytic cycle for asymmetric transfer hydrogenation.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Optical Rotation of (1S,2S)-(-)-1,2-Diphenylethylenediamine
This compound, a chiral diamine, is a cornerstone in modern asymmetric synthesis, serving as a crucial ligand and catalyst precursor.[1] Its specific stereochemistry is fundamental to its ability to induce enantioselectivity in chemical reactions, making the precise measurement of its optical rotation a critical aspect of its characterization and quality control. This guide provides a comprehensive overview of the optical rotation of this compound, detailed experimental protocols for its measurement, and the context of its application in asymmetric catalysis.
Optical Rotation Data
The specific rotation is an intrinsic property of a chiral compound and is a direct measure of its ability to rotate plane-polarized light.[2] For this compound, the levorotatory nature, indicated by the (-) prefix, is a key identifier of this specific enantiomer.
| Parameter | Value | Conditions |
| Specific Rotation ([α]) | -102° | T = 20°C; λ = 589 nm (Sodium D-line); c = 1 g/100mL in ethanol (B145695).[3][4] |
| Synonyms | (1S,2S)-(-)-1,2-Diamino-1,2-diphenylethane, (S,S)-DPEN | N/A |
| CAS Number | 29841-69-8 | N/A[4] |
| Molecular Formula | C₁₄H₁₆N₂ | N/A[4] |
| Molecular Weight | 212.29 g/mol | N/A[4] |
| Melting Point | 81-85 °C | N/A[3][4] |
Experimental Protocol for Measuring Optical Rotation
The determination of specific rotation is performed using an instrument called a polarimeter.[2] The following protocol outlines the standard procedure for obtaining an accurate measurement.
2.1. Principle
Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance.[5] The specific rotation [α] is a standardized value calculated from the observed rotation (α) using the following formula:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source in nanometers (typically the sodium D-line at 589 nm).[6]
2.2. Instrumentation and Materials
-
Polarimeter: Capable of measuring rotation to ±0.01° with a sodium D-line lamp (589 nm) or other monochromatic light source.[7]
-
Polarimeter Cell: 1 dm path length.
-
Solvent: Ethanol (spectroscopic grade).
-
This compound sample
-
Volumetric flask and analytical balance
2.3. Procedure
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent) and setting the zero point.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of this compound.
-
Dissolve the sample in ethanol in a 100 mL volumetric flask.
-
Ensure the sample is fully dissolved and the solution is brought to volume with ethanol. This creates a concentration of c = 1 g/100mL.[8]
-
-
Measurement:
-
Rinse the polarimeter cell with the prepared solution two to three times.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and allow the temperature to stabilize at 20°C.[3]
-
Record the observed optical rotation (α). Multiple readings should be taken and averaged to ensure precision.
-
-
Calculation:
-
Using the observed rotation, calculate the specific rotation using the formula provided above.
-
Application in Asymmetric Catalysis
This compound is not merely a chiral molecule; it is a privileged ligand in asymmetric catalysis.[9][10] Its C₂ symmetry and the specific spatial arrangement of its amino and phenyl groups are instrumental in creating a chiral environment around a metal center. This environment dictates the stereochemical outcome of reactions, enabling the synthesis of a single desired enantiomer of a product.[1] This is of paramount importance in drug development, where different enantiomers of a drug can have vastly different biological activities or toxicities.[4]
A prominent application is in asymmetric transfer hydrogenation, where a derivative, N-tosylated (1S,2S)-DPEN (TsDPEN), is complexed with a ruthenium catalyst.[11] This complex efficiently reduces prochiral ketones to chiral alcohols with high enantioselectivity.
The precise optical purity of the this compound ligand is directly correlated with the enantiomeric excess of the final product. Therefore, accurate optical rotation measurement is an indispensable tool for ensuring the quality of the ligand and, consequently, the efficacy of the catalytic process.
References
- 1. nbinno.com [nbinno.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. This compound 97 29841-69-8 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Evolution of Precision: A Technical Guide to the History and Discovery of Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines have emerged as a cornerstone in the field of asymmetric catalysis, providing a powerful and versatile platform for the synthesis of enantiomerically pure compounds. Their C₂-symmetric backbone, tunable electronic and steric properties, and robust coordination with a variety of metals have made them indispensable tools in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the historical development of chiral diamine ligands, from their early beginnings to their current status as "privileged" ligands. We will delve into key discoveries, present quantitative data on their catalytic performance, provide detailed experimental protocols for their synthesis and application, and illustrate the underlying principles with clear diagrams.
A Historical Journey: From Natural Alkaloids to Privileged Scaffolds
The story of chiral diamines in catalysis is one of incremental yet profound discoveries that have revolutionized the synthesis of chiral molecules.
The initial explorations into chiral amine-based catalysis utilized naturally occurring alkaloids. In the 1960s, pioneering work with cinchona alkaloids demonstrated their potential to induce asymmetry in chemical reactions, albeit with modest success.[1] The 1970s saw the use of the alkaloid sparteine (B1682161) in asymmetric synthesis with various metals, but the enantioselectivities achieved were often low.[1]
A significant turning point arrived in the late 1960s and 1970s with the development of chiral phosphine (B1218219) ligands, a discovery that would later earn William S. Knowles and Ryoji Noyori the Nobel Prize in Chemistry in 2001.[1] However, the full potential of chiral diamines as a distinct and powerful class of ligands was not realized until the seminal work of Noyori and his research group in the 1990s.[1]
Noyori's group introduced C₂-symmetric chiral diamines such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).[1] These ligands, with their well-defined stereochemistry and rigid backbones, created a highly effective chiral pocket around a metal center, enabling exceptional levels of stereocontrol.[1]
A further breakthrough was the development of N-monosulfonated diamines, most notably N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[1] Noyori discovered that ruthenium complexes of TsDPEN were exceptionally active and enantioselective catalysts for the asymmetric transfer hydrogenation of ketones and imines.[1] This led to the concept of "metal-ligand bifunctional catalysis," where the N-H group of the ligand actively participates in the catalytic cycle, establishing a new principle in catalyst design.[1]
Today, chiral diamines are considered "privileged ligands," a testament to their broad applicability and high performance in a wide range of asymmetric transformations. The ongoing research in this field focuses on the development of novel diamine scaffolds and their application in green and sustainable chemistry.
Core Structures and Modifications
The success of chiral diamine ligands stems from a few key structural scaffolds that can be readily modified to fine-tune their catalytic properties. The most prominent examples are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).
Data Presentation: Performance in Asymmetric Catalysis
The efficacy of chiral diamine ligands is best illustrated through quantitative data from their application in various asymmetric reactions. Below are tables summarizing the performance of selected chiral diamine ligands in asymmetric transfer hydrogenation and Michael additions.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
| Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| (R,R)-MsDPEN | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Table 2: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| (R,R)-DPEN-Thiourea | 95 | 90:10 | 98 |
Experimental Protocols
To facilitate the practical application of chiral diamine ligands, this section provides detailed experimental protocols for the synthesis of a key ligand and its use in a representative catalytic reaction.
Protocol 1: Synthesis of (1R,2R)-(+)-1,2-Diphenylethylenediamine
This protocol describes the synthesis of racemic (±)-1,2-diphenylethylenediamine followed by its chiral resolution to obtain the enantiomerically pure (1R,2R)-(+)-enantiomer.
Part A: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer, add 42.5 g (0.200 mol) of benzoin (B196080) and 230 mL of ethanol (B145695).
-
Dissolution: Heat the mixture to 70 °C to dissolve the solids.
-
Reductive Amination: To the hot solution, add 40 g of ammonium (B1175870) acetate (B1210297) and 10 g of Raney nickel catalyst.
-
Hydrogenation: Pressurize the flask with hydrogen gas (50 psi) and stir vigorously at 70 °C for 24 hours.
-
Work-up: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure. The residue contains racemic (±)-1,2-diphenylethylenediamine.
Part B: Chiral Resolution
-
Dissolution: In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of the racemic diamine in 230 mL of hot ethanol (70 °C).
-
Resolving Agent: In a separate flask, prepare a hot solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.
-
Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate.
-
Isolation of (1S,2S)-(-)-Diamine Salt: Cool the mixture to room temperature and collect the crystals by filtration. This solid is primarily the less soluble salt of the (1S,2S)-(-) enantiomer.
-
Isolation of (1R,2R)-(+)-Diamine: The filtrate contains the more soluble tartrate salt of the desired (1R,2R)-(+) enantiomer. Reduce the volume of the filtrate by evaporation. Suspend the residue in water and basify with 50% aqueous sodium hydroxide (B78521) to liberate the free diamine.
-
Extraction: Extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1R,2R)-(+)-1,2-diphenylethylenediamine.[2]
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-(R,R)-TsDPEN Catalyst
This protocol details the in situ preparation of the catalyst and its application in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN)
-
Acetophenone
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1R,2R)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes.
-
Reaction Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction: To the formic acid/triethylamine mixture, add acetophenone (100 mol%) and the pre-formed catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at 28 °C for 16-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. The enantiomeric excess of the resulting 1-phenylethanol (B42297) can be determined by chiral HPLC or GC.
Conclusion
The journey of chiral diamine ligands from their humble beginnings as components of natural alkaloids to their current status as highly engineered, privileged ligands is a testament to the power of rational design in catalysis. The pioneering work of Noyori and others has provided chemists with a versatile and powerful toolkit for the synthesis of enantiomerically pure molecules. The ability to systematically modify the structure of these ligands allows for the fine-tuning of their catalytic activity and selectivity, making them indispensable in the pharmaceutical and fine chemical industries. As the demand for enantiopure compounds continues to grow, the legacy and ongoing evolution of chiral diamine ligands will undoubtedly continue to shape the future of asymmetric synthesis.
References
introduction to (1S,2S)-(-)-1,2-Diphenylethylenediamine in asymmetric synthesis
An In-depth Technical Guide to (1S,2S)-(-)-1,2-Diphenylethylenediamine in Asymmetric Synthesis
Introduction
This compound, commonly referred to as (1S,2S)-DPEN, is a C₂-symmetric chiral diamine that has established itself as a cornerstone in the field of asymmetric synthesis.[1][2] Its rigid backbone and the stereoelectronic properties endowed by its two phenyl groups and two amino functionalities make it an exceptionally versatile and effective chiral ligand and organocatalyst.[3][4] This diamine is instrumental in the creation of enantiomerically pure compounds, which is a critical requirement in the development of pharmaceuticals, agrochemicals, and fine chemicals, where a specific stereoisomer is often responsible for the desired biological activity.[5][6]
(1S,2S)-DPEN serves a dual role in asymmetric catalysis. As a chiral ligand, it coordinates with transition metals like ruthenium, rhodium, and iridium to form highly active and selective catalysts for reactions such as asymmetric hydrogenation and transfer hydrogenation.[7] Most notably, its derivatives are key components of Noyori-type catalysts, renowned for their exceptional performance.[7][8] Additionally, (1S,2S)-DPEN and its derivatives can function as powerful organocatalysts, facilitating a range of carbon-carbon bond-forming reactions, including Michael additions and Mannich reactions, through mechanisms like enamine and hydrogen-bonding catalysis.[1][3] This guide provides a comprehensive overview of the applications, mechanisms, and experimental protocols associated with (1S,2S)-DPEN, tailored for professionals in research and drug development.
Core Mechanistic Principles
The efficacy of (1S,2S)-DPEN in inducing chirality stems from its well-defined three-dimensional structure, which creates a highly specific chiral environment around the catalytic center.
As a Ligand in Transition Metal Catalysis
When complexed with a transition metal, the two nitrogen atoms of the DPEN ligand form a stable five-membered chelate ring. The orientation of the phenyl groups creates a chiral pocket that effectively differentiates between the two faces of a prochiral substrate.
In the renowned Noyori-type asymmetric transfer hydrogenation (ATH) of ketones, a derivative, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is commonly used. The accepted mechanism for this reaction is an "outer sphere" concerted pathway.[9] The process involves the formation of a metal-hydride species from a precatalyst and a hydrogen source (e.g., formic acid/triethylamine (B128534) or isopropanol).[7][9] The ketone substrate does not coordinate directly to the metal. Instead, the N-H group on the ligand forms a hydrogen bond with the carbonyl oxygen, positioning the substrate for a stereoselective hydride transfer from the metal center via a six-membered pericyclic transition state.[9] The inherent chirality of the DPEN ligand dictates which enantiotopic face of the ketone is accessible for hydride attack, leading to the preferential formation of one enantiomer of the alcohol product.[10]
As an Organocatalyst
Derivatives of (1S,2S)-DPEN, particularly those incorporating a thiourea (B124793) moiety, are highly effective bifunctional organocatalysts.[3] In the asymmetric Michael addition of a ketone to a nitroalkene, for instance, the catalyst employs a dual activation strategy. The primary or secondary amine of the DPEN backbone forms an enamine intermediate with the ketone (Michael donor), increasing its nucleophilicity.[3][11] Simultaneously, the thiourea group activates the nitroalkene (Michael acceptor) by forming hydrogen bonds with the nitro group, lowering its LUMO energy and enhancing its electrophilicity. This synergistic activation within a defined chiral scaffold guides the stereochemical outcome of the carbon-carbon bond formation.[3]
Quantitative Performance Data
The performance of catalysts derived from (1S,2S)-DPEN is consistently high across a range of important asymmetric transformations. The following tables summarize representative data.
Table 1: Performance of (1S,2S)-DPEN Derivatives in Asymmetric Transfer Hydrogenation of Ketones
| Entry | Substrate | Catalyst System | Hydrogen Source | Yield (%) | ee (%) (Configuration) |
| 1 | Acetophenone (B1666503) | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | 98 | 99 (R) |
| 2 | Acetophenone | [RuCl(p-cymene)((S,S)-MsDPEN)] | i-PrOH/KOH | 95 | 97 (R) |
| 3 | 2-Acetylfuran | Ru-PTsDEPEN | HCOONa/H₂O | 98 | 91 (R) |
| 4 | 1-Tetralone | Ru-PTsDEPEN | HCOONa/H₂O | >99 | 94 (R) |
| 5 | 1-Indanone | Ru-PTsDEPEN* | HCOONa/H₂O | >99 | 93 (R) |
*Data compiled from various sources.[11][12] Conditions may vary. Ru-PTsDEPEN refers to a polymer-supported TsDPEN catalyst.
Table 2: Performance of (1S,2S)-DPEN-Thiourea in Asymmetric Michael Additions
| Entry | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) (diastereomer) |
| 1 | Cyclohexanone (B45756) | trans-β-Nitrostyrene | Toluene | 95 | 98 (syn) |
| 2 | Acetylacetone | trans-β-Nitrostyrene | Toluene | 94 | 97 |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | Toluene | 99 | 96 (>20:1 dr) |
*Data compiled from representative literature.[1][3] Catalyst loading and reaction times may vary.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving (1S,2S)-DPEN-based catalysts.
Protocol 1: In Situ Preparation of the [RuCl((S,S)-TsDPEN)(p-cymene)] Catalyst
This protocol describes the formation of the active catalyst from its dimeric precursor.
-
Materials: [RuCl₂(p-cymene)]₂, (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), anhydrous and degassed solvent (e.g., 2-propanol or dichloromethane).
-
Equipment: Schlenk flask, magnetic stirrer, inert atmosphere supply (Argon or Nitrogen).
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).
-
Add (S,S)-TsDPEN (2.2 equivalents).
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).
-
Stir the resulting mixture at room temperature for 30-60 minutes. The formation of the active monomeric catalyst is typically indicated by a distinct color change.[7] The catalyst solution is now ready for use.
-
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This procedure is a representative example of an ATH reaction.
-
Materials: Acetophenone, azeotropic mixture of formic acid and triethylamine (5:2 ratio), anhydrous dichloromethane (B109758) (CH₂Cl₂), in situ prepared [RuCl((S,S)-TsDPEN)(p-cymene)] catalyst solution, saturated aqueous NaHCO₃, anhydrous MgSO₄.
-
Procedure:
-
Prepare the catalyst solution as described in Protocol 1.
-
To the stirred catalyst solution, add acetophenone (1.0 mmol, 1.0 equivalent) at room temperature.
-
Add the formic acid/triethylamine mixture (e.g., 1.0 mL) to initiate the reaction.[3]
-
Stir the reaction at a controlled temperature (e.g., 28 °C) for the required time (e.g., 12-24 hours), monitoring progress by TLC or GC.[3]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenylethanol) by flash column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or GC analysis.
-
Protocol 3: (S,S)-DPEN-Thiourea Catalyzed Asymmetric Michael Addition
This protocol details a typical organocatalyzed Michael addition.
-
Materials: (S,S)-DPEN-thiourea catalyst (e.g., 5 mol%), cyclohexanone (2.0 equiv.), trans-β-nitrostyrene (1.0 equiv.), toluene, 4Å molecular sieves.
-
Procedure:
-
To a dried flask charged with 4Å molecular sieves, add the (S,S)-DPEN-thiourea catalyst.[3]
-
Under an inert atmosphere, add toluene, followed by cyclohexanone and then trans-β-nitrostyrene.
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the crude product directly by flash column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.
-
Mandatory Visualizations
The following diagrams illustrate key mechanistic and logical workflows.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Caption: Dual activation in a DPEN-thiourea catalyzed Michael addition.
Caption: Experimental workflow for asymmetric synthesis and analysis.
Applications in Drug Development
The stereochemistry of a molecule is a critical determinant of its pharmacological profile. Often, only one enantiomer of a chiral drug is responsible for the therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Regulatory agencies worldwide now favor the development of single-enantiomer drugs, making asymmetric synthesis an indispensable tool for the pharmaceutical industry.[5]
(1S,2S)-DPEN and its derivatives are pivotal in this context, enabling the efficient and scalable synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and their precursors.[5] For example, asymmetric hydrogenation and transfer hydrogenation are widely used to produce chiral alcohols and amines, which are common structural motifs in a vast number of drug molecules.[6][9] The synthesis of key intermediates for drugs such as the antidepressant (S)-duloxetine and the antipsychotic agent BMS 181100 has been achieved using Ru-diamine catalyst systems.[13] The high efficiency (low catalyst loading) and selectivity of DPEN-based catalytic systems make them economically viable and environmentally benign, aligning with the principles of green chemistry that are increasingly important in industrial-scale synthesis.[14]
Conclusion
This compound is a privileged chiral scaffold that has profoundly impacted the field of asymmetric synthesis. Its utility as both a ligand for transition-metal catalysis and a platform for organocatalysis demonstrates remarkable versatility.[1][3] The catalysts derived from (1S,2S)-DPEN provide consistently high levels of enantioselectivity and activity for a broad scope of chemical transformations, most notably in the reduction of ketones and in carbon-carbon bond-forming reactions.[9][11] For researchers, scientists, and drug development professionals, a deep understanding of the mechanisms, applications, and experimental protocols associated with (1S,2S)-DPEN is essential for the rational design and efficient execution of stereoselective synthetic routes to complex, high-value chiral molecules. Its continued application is certain to drive further innovation in the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. nobelprize.org [nobelprize.org]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of (1S,2S)-(-)-1,2-Diphenylethylenediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral diamine (1S,2S)-(-)-1,2-Diphenylethylenediamine. This compound is a critical building block in asymmetric synthesis, and a thorough understanding of its spectral characteristics is essential for its proper identification, quality control, and application in research and drug development. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for obtaining such data, and a workflow visualization for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 10H |
| Methine-H (CH) | 3.85 | Singlet | 2H |
| Amine-H (NH₂) | 1.85 | Singlet (broad) | 4H |
Note: The solvent used for this analysis is CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Carbon | Chemical Shift (δ) ppm |
| Phenyl C (quaternary) | 143.5 |
| Phenyl CH | 128.5 |
| Phenyl CH | 127.2 |
| Phenyl CH | 127.0 |
| Methine C (CH) | 60.5 |
Note: The solvent used for this analysis is CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3370 - 3290 | Medium, Broad | Primary Amine (NH₂) |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Phenyl C-H |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | Methine C-H |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Phenyl Ring |
| N-H Bend | 1620 - 1550 | Medium | Primary Amine (NH₂) |
| C-N Stretch | 1250 - 1020 | Medium | Amine C-N |
| C-H Bend (Aromatic) | 900 - 675 | Strong | Phenyl C-H |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence for ¹H acquisition.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform.
-
Phase the spectrum and reference the TMS peak to 0.00 ppm.
-
Integrate the peaks and analyze the chemical shifts and multiplicities.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the FID with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform.
-
Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.
-
Analyze the chemical shifts of the carbon signals.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Method: Attenuated Total Reflectance (ATR)
Materials:
-
This compound (solid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol (B130326) and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the major absorption peaks and record their frequencies in cm⁻¹.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
-
Cleaning:
-
Release the pressure, raise the press, and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened wipe to remove any remaining residue.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
(1S,2S)-(-)-1,2-Diphenylethylenediamine molecular weight and formula
An In-depth Technical Guide to (1S,2S)-(-)-1,2-Diphenylethylenediamine
This guide provides essential technical data for this compound, a chiral diamine widely utilized in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Molecular Data
This compound, also known as (1S,2S)-(-)-1,2-Diamino-1,2-diphenylethane, is a key organic compound in the field of stereoselective chemistry. Its chiral nature makes it a valuable ligand for creating metal complexes used in asymmetric catalysis and as a resolving agent.[1]
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C14H16N2 | [2][3][4][5][6] |
| Molecular Weight | 212.29 g/mol | [2][3][4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 81-85 °C | [4][5] |
| Optical Rotation | [α]20/D −102° (c=1 in ethanol) | [4] |
| CAS Number | 29841-69-8 | [3][4] |
Structural and Identification Data
The relationship between the compound's name, its chemical formula, and its resulting molecular weight is a foundational concept in chemistry. The molecular formula dictates the elemental composition, which in turn determines the molecular weight.
Caption: Relationship between chemical name, formula, and molecular weight.
Experimental Applications
This compound is primarily used as a chiral building block and ligand in asymmetric synthesis. Detailed experimental protocols are specific to the desired reaction (e.g., asymmetric hydrogenation, resolution of racemic mixtures).
General Protocol for Use as a Chiral Ligand
While specific experimental conditions vary widely, a general workflow for its use in a catalytic reaction is outlined below. This process is typical for forming a catalyst for reactions like asymmetric transfer hydrogenation.
Caption: General workflow for asymmetric catalysis using (1S,2S)-DPEN.
Methodology:
-
Catalyst Preparation: The this compound ligand and a suitable metal precursor (e.g., a rhodium or ruthenium complex) are dissolved in an appropriate anhydrous solvent under an inert atmosphere.
-
Activation: The mixture is stirred, sometimes with gentle heating, to facilitate the formation and activation of the chiral catalyst complex.
-
Catalytic Reaction: The prochiral substrate (e.g., a ketone or imine) is added to the activated catalyst solution.
-
Product Formation: The reaction proceeds under controlled conditions (temperature, pressure) until completion.
-
Isolation: The resulting chiral product is isolated and purified using standard techniques such as chromatography.
This compound's effectiveness stems from its rigid C2-symmetric structure, which creates a well-defined chiral environment around the metal center, enabling high stereoselectivity in chemical transformations.
References
- 1. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine | 29841-69-8 [chemicalbook.com]
- 2. (1S,2S)-1,2-diphenylethane-1,2-diamine | C14H16N2 | CID 6931238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine from Benzil
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(-)-1,2-Diphenylethylenediamine, often abbreviated as (S,S)-DPEN, is a pivotal chiral diamine widely employed as a ligand and catalyst in asymmetric synthesis. Its C2-symmetric scaffold is fundamental in the preparation of numerous chiral catalysts, particularly for asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions. The synthesis of enantiomerically pure (S,S)-DPEN is therefore of significant interest in academic and industrial research, especially in the development of pharmaceuticals where stereochemistry is critical.
This document provides a detailed protocol for the synthesis of this compound starting from benzil (B1666583). The procedure involves the initial synthesis of racemic (±)-1,2-diphenylethylenediamine, followed by a classical chiral resolution using L-(+)-tartaric acid to isolate the desired (1S,2S)-enantiomer.
Overall Synthesis Workflow
The synthesis is a multi-step process that begins with the formation of an imidazole (B134444) intermediate from benzil, followed by its reduction to the racemic diamine. The final and crucial step is the resolution of the enantiomers.
Caption: Overall workflow for the synthesis of (1S,2S)-(-)-DPEN from benzil.
Part 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
This part of the synthesis involves two main steps: the formation of a key imidazole intermediate and its subsequent reduction to the racemic diamine.
Experimental Protocol 1A: Synthesis of 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole
This protocol is adapted from a procedure found in Organic Syntheses.[1][2]
-
Apparatus Setup: In a 2-liter three-necked round-bottom flask, equip a mechanical stirrer and a reflux condenser.
-
Charging the Flask: To the flask, add glacial acetic acid (1.0 L), benzil (158 g, 0.75 mol), ammonium (B1175870) acetate (B1210297) (400 g), and cyclohexanone (80 mL, 0.77 mol).[1]
-
Reaction: Stir the mixture and heat it to reflux for 1.5 hours.
-
Precipitation: While the mixture is still hot, pour it into 3 L of vigorously stirred water.
-
Cooling and Crystallization: Allow the mixture to cool to room temperature overnight to facilitate the crystallization of the product.
-
Isolation and Drying: Collect the crystals by filtration. Wash the collected solid four times with 300 mL of water. Crush the crystals in a mortar and dry them under reduced pressure to yield the imidazole intermediate.
Experimental Protocol 1B: Reduction to (±)-1,2-Diphenylethylenediamine
This procedure involves the use of lithium metal in liquid ammonia (B1221849), which requires careful handling and a dry, inert atmosphere.[1][2]
-
Apparatus Setup: In a 2-liter four-necked round-bottom flask, equip a mechanical stirrer, a thermometer, and a dry ice condenser.
-
Initial Setup: Add the imidazole from the previous step (72.0 g, 0.250 mol) to the flask. Flush the flask with argon and add tetrahydrofuran (B95107) (THF, 400 mL). Stir the mixture until all the solid has dissolved.
-
Cooling and Ammonia Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Introduce gaseous ammonia through the dry ice condenser until the liquid volume increases by approximately 400 mL.[1]
-
Reduction: Slowly add lithium wire (6.94 g, 1.00 mol) in small pieces, ensuring the internal temperature does not exceed -65 °C. Stir the deep blue solution for 30 minutes.
-
Quenching: Slowly add ethanol (30 mL) to quench the reaction, followed by the careful addition of solid ammonium chloride (70 g).
-
Workup: Remove the cooling bath and allow the mixture to warm to 0 °C. Carefully add 400 mL of water. The mixture is then subjected to an acid-base extraction to isolate the racemic diamine.
-
Extraction: Transfer the solution to a separatory funnel and add 300 mL of 2 N aqueous hydrochloric acid. Vigorously stir the biphasic mixture for 1 hour. Add 500 mL of water and separate the phases. Wash the organic phase with 150 mL of water. Combine the aqueous phases and extract with 300 mL of dichloromethane. Carefully treat the aqueous solution with 300 mL of 2 N aqueous sodium hydroxide (B78521) and extract four times with 150 mL of methylene (B1212753) chloride.
-
Final Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic (±)-1,2-diphenylethylenediamine.
Part 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine
The separation of the enantiomers is achieved by fractional crystallization of the diastereomeric tartrate salts.
Experimental Protocol 2: Resolution with L-(+)-Tartaric Acid
This protocol is a standard method for resolving racemic 1,2-diphenylethylenediamine.[1][2]
-
Dissolution of Diamine: In a 1-liter round-bottom flask equipped with a mechanical stirrer, dissolve the racemic diamine (42.5 g, 0.200 mol) in 230 mL of ethanol by heating to 70 °C.[2]
-
Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot (70 °C) solution of L-(+)-tartaric acid (30.0 g, 0.200 mol) in 230 mL of ethanol.[2]
-
Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.
-
Crystallization: Cool the mixture to room temperature. Collect the crystals by filtration, wash them twice with 60 mL of ethanol, and dry under reduced pressure.
-
Recrystallization for Purity: To achieve high optical purity, perform repeated recrystallizations. Dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature. Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization process two more times.[1][2]
-
Liberation of the Free Diamine: To obtain the free this compound, treat the pure tartrate salt with aqueous sodium hydroxide and extract with a suitable organic solvent like dichloromethane. Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the final product.
Data Summary
The following table summarizes the typical yields and purity at each key stage of the synthesis.
| Step | Product | Starting Material (mol) | Product (g) | Yield (%) | Purity/Notes | Reference |
| 1A: Imidazole Synthesis | 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole | 0.75 (from Benzil) | 205–210 | 95–97 | Crystalline solid | [1] |
| 1B: Reduction | (±)-1,2-Diphenylethylenediamine | 0.250 (from Imidazole) | 42.5 | ~80 | Racemic mixture | [2] |
| 2: Chiral Resolution (after 3 recrystallizations) | (1S,2S)-diamine-L-(+)-tartrate salt | 0.200 (from Racemic Diamine) | 23–25 | 63–69 | Colorless crystals | [1][2] |
| Final Product (after liberation from salt) | This compound | - | - | >98 | Optical Purity (ee) > 98% | [1] |
Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final enantiopure product.
Caption: Key reagents and intermediates in the synthesis of (1S,2S)-(-)-DPEN.
Concluding Remarks
The synthesis of this compound from benzil via racemic synthesis and subsequent chiral resolution is a well-established and reliable method. While it involves hazardous reagents like lithium in liquid ammonia, the procedure is robust and provides high yields of the desired enantiomer with excellent optical purity. For researchers in drug development and asymmetric catalysis, mastering this synthesis provides access to a critical chiral building block for a wide array of applications.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation using a DPEN Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the asymmetric transfer hydrogenation (ATH) of prochiral ketones utilizing catalysts derived from 1,2-diphenylethylenediamine (DPEN), particularly N-tosylated DPEN (TsDPEN). This method is a robust and widely adopted strategy for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries.[1]
The catalytic system typically involves a ruthenium(II) precursor, a chiral TsDPEN ligand, and a hydrogen donor. A common and highly effective hydrogen source is a 5:2 molar ratio mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N).[1] Alternatively, isopropanol (B130326) in the presence of a base can be used.[1] The choice of the enantiomer of the DPEN derivative dictates the stereochemistry of the resulting alcohol.[1] For example, a catalyst prepared with (1R,2R)-TsDPEN will typically yield the (R)-alcohol, while the (1S,2S)-TsDPEN ligand produces the (S)-enantiomer.[1]
Catalyst System Overview
The active catalyst is often formed in situ from a ruthenium dimer, such as [RuCl₂(η⁶-p-cymene)]₂, and the corresponding chiral TsDPEN ligand.[1][2] The arene ligand, commonly p-cymene (B1678584) or mesitylene, influences the catalyst's stability and activity.[1] The mechanism is generally considered to proceed through a concerted, outer-sphere pathway involving a six-membered transition state where a hydride is transferred from the ruthenium complex to the carbonyl substrate.[2][3]
Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-TsDPEN Catalyst
This protocol describes the preparation of the active catalyst solution from a ruthenium precursor and the chiral TsDPEN ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)- or (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN or (R,R)-TsDPEN)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).
-
Add the corresponding TsDPEN ligand (2.2 equivalents).
-
Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).[2]
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.[4] The resulting solution is the active catalyst, ready for use.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
This protocol provides a general procedure for the reduction of acetophenone as a model substrate.
Materials:
-
In situ prepared catalyst solution (from Protocol 1)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Reaction vessel (e.g., Schlenk flask)
-
Standard work-up and purification reagents (water, saturated NaHCO₃, ethyl acetate (B1210297), anhydrous Na₂SO₄, silica (B1680970) gel)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine under an inert atmosphere.[4]
-
To a reaction vessel under an inert atmosphere, add the prochiral ketone (e.g., acetophenone, 1.0 mmol).
-
Add the appropriate amount of the catalyst solution (typically 0.1 to 2 mol% relative to the ketone).[4]
-
Add the anhydrous, degassed solvent.
-
To this mixture, add the freshly prepared formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the substrate).
-
Stir the reaction mixture at the specified temperature (often room temperature to 40 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4]
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.[2]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
-
Determine the yield and enantiomeric excess (ee) of the chiral alcohol product by chiral GC or HPLC.[2]
Data Presentation
The following tables summarize representative data for the asymmetric transfer hydrogenation of various ketones using Ru-TsDPEN catalysts.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Ar) | Catalyst Configuration | S/C Ratio | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | (S,S)-TsDPEN | 200 | 4 | >99 | 96 (S) |
| 2 | 4-Fluorophenyl | (R,R)-TsDPEN | 200 | 12 | 61 | 95 (R) |
| 3 | 4-Chlorophenyl | (R,R)-TsDPEN | 200 | 12 | 65 | 96 (R) |
| 4 | 4-Bromophenyl | (R,R)-TsDPEN | 200 | 12 | 68 | 97 (R) |
| 5 | 4-Methylphenyl | (R,R)-TsDPEN | 200 | 12 | 72 | 95 (R) |
Reaction conditions may vary. Data compiled from various sources for illustrative purposes.
Table 2: Optimization of Reaction Conditions for Acetophenone ATH
| Entry | Solvent | Temperature (°C) | Base (equiv.) | Conversion (%) |
| 1 | Isopropanol | 80 | 0.02 (KOH) | 95 |
| 2 | Isopropanol | 60 | 0.02 (KOH) | 88 |
| 3 | Isopropanol | 40 | 0.02 (KOH) | 75 |
| 4 | Acetonitrile | 25 | 2.0 (NEt₃) | >99 |
| 5 | Dichloromethane | 25 | 2.0 (NEt₃) | 98 |
Data is representative and aims to show general trends. Optimal conditions should be determined for each specific substrate and catalyst system.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Catalytic Cycle
Caption: Catalytic cycle for Ru-DPEN catalyzed ATH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: (1S,2S)-(-)-1,2-Diphenylethylenediamine in Noyori-Type Hydrogenations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN) and its derivatives, particularly N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are cornerstone chiral ligands in the field of asymmetric catalysis.[1][2] When complexed with ruthenium, these ligands form highly efficient and enantioselective catalysts for the hydrogenation and transfer hydrogenation of prochiral ketones and imines.[1][2][3] The resulting chiral alcohols and amines are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] These "Noyori-type" catalysts are renowned for their operational simplicity, broad substrate scope, and the ability to furnish products with high enantiomeric excess (ee).[3][4]
This document provides detailed application notes, experimental protocols, and a summary of catalytic performance for the use of (1S,2S)-DPEN-based ruthenium catalysts in Noyori-type hydrogenations.
Catalytic Systems and Mechanism
The most prominent catalysts are of the type [(arene)Ru(TsDPEN)Cl] and are often generated in situ or used as pre-formed complexes.[1] The catalytic cycle for asymmetric transfer hydrogenation (ATH) is well-established and involves the formation of a ruthenium-hydride species.[2][4] This active catalyst then delivers a hydride to the carbonyl or imine substrate through a six-membered pericyclic transition state, where the NH proton of the ligand and the hydride on the ruthenium are transferred in a concerted fashion.[5][6] This mechanism, often referred to as a metal-ligand bifunctional mechanism, accounts for the high efficiency and stereoselectivity of the reaction.[5]
Hydrogen donors for asymmetric transfer hydrogenation typically include a formic acid/triethylamine (B128534) (HCOOH/NEt₃) azeotropic mixture or 2-propanol with a base.[3][7] For asymmetric hydrogenation (AH), molecular hydrogen (H₂) is used, often under pressure.[8][9]
Data Presentation: Asymmetric Hydrogenation of Ketones
The following tables summarize the performance of (1S,2S)-TsDPEN-Ru catalysts in the asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones
| Entry | Substrate (Ketone) | Catalyst System | Hydrogen Donor | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) | Product Configuration | Reference |
| 1 | Acetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 200 | 2 | 28 | 95 | 98 | (R) | [4] |
| 2 | Acetophenone | RuCl--INVALID-LINK-- | i-PrOH/KOH | 200 | 1 | 28 | 99 | 97 | (R) | [4] |
| 3 | 2'-Methoxyacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 99 | 99 | (R) | [10] |
| 4 | 3'-Methoxyacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 98 | 98 | (R) | [10] |
| 5 | 4'-Chloroacetophenone | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | 100 | 16 | 28 | 98 | 93 | (R) | [10] |
| 6 | rac-Benzoin | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 2500 | 48 | 40 | 97 | >99 | (R,R)-hydrobenzoin | [7] |
Table 2: Asymmetric Hydrogenation (AH) of α-Chloro Aromatic Ketones
| Entry | Substrate (Ketone) | Catalyst | H₂ Pressure (atm) | S/C Ratio | Time (h) | Solvent | Yield (%) | ee (%) | Product Configuration | Reference |
| 1 | α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 10 | CH₃OH | >99 | 96 | (R) | [8] |
| 2 | 2-Chloro-1-(p-tolyl)ethanone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 12 | CH₃OH | >99 | 97 | (R) | [8] |
| 3 | 2-Chloro-1-(4-methoxyphenyl)ethanone | Ru(OTf)--INVALID-LINK-- | 10 | 1000 | 12 | CH₃OH | >99 | 98 | (R) | [8] |
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation
This protocol describes the preparation of the active RuCl--INVALID-LINK-- catalyst solution.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Anhydrous, degassed solvent (e.g., isopropanol, dichloromethane, or acetonitrile)
-
Triethylamine (NEt₃)
Procedure:
-
In an inert atmosphere (e.g., under nitrogen or argon), charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-TsDPEN (2.2 eq).
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).
-
Add triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes or at 80°C for 1 hour.[1] The formation of the active monomeric catalyst is often indicated by a color change to a deep red or purple solution.
-
This solution can be used directly for the hydrogenation reaction.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone
This protocol provides a general procedure for the ATH of a ketone using a formic acid/triethylamine mixture.
Materials:
-
In situ prepared catalyst solution (from Protocol 1) or a pre-formed catalyst like RuCl--INVALID-LINK--
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or DMF)
Procedure:
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to cooled triethylamine.[7]
-
Under an inert atmosphere, add the ketone substrate and the catalyst solution (or solid catalyst) to a reaction flask. A typical substrate-to-catalyst (S/C) ratio is 100-1000.[10]
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40°C) and monitor the reaction progress by TLC or GC.[7][10]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.[7]
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).
Protocol 3: Asymmetric Hydrogenation (AH) of a Prochiral Ketone
This protocol outlines a general procedure for the asymmetric hydrogenation of ketones using molecular hydrogen.
Materials:
-
Ru catalyst, e.g., trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] or a catalyst generated from Ru(OTf)--INVALID-LINK--
-
Prochiral ketone
-
Anhydrous, degassed solvent (e.g., methanol (B129727) or 2-propanol)
-
Base (e.g., t-BuOK, optional, but can accelerate the reaction)[5]
-
Hydrogen gas (H₂)
Procedure:
-
In an inert atmosphere glovebox, charge a pressure-resistant reaction vessel (e.g., a Parr autoclave) with the ruthenium catalyst and the solvent.
-
Add the ketone substrate.
-
If required, add the base.
-
Seal the vessel, remove it from the glovebox, and purge it with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-100 atm).[8][11]
-
Stir the reaction at the specified temperature until the hydrogen uptake ceases or the reaction is complete as determined by an appropriate analytical method.
-
Carefully vent the excess hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product as described in Protocol 2.
-
Determine the yield and enantiomeric excess.
Visualizations
Caption: Catalytic cycle for the Noyori asymmetric transfer hydrogenation of ketones.
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Caption: Structures of the (S,S)-TsDPEN ligand and a typical Ru-catalyst.
References
- 1. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. kanto.co.jp [kanto.co.jp]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for (1S,2S)-(-)-1,2-Diphenylethylenediamine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-(-)-1,2-Diphenylethylenediamine is a C₂-symmetric chiral diamine widely employed as a resolving agent in the separation of enantiomers. Its rigid structure and the presence of two basic amino groups allow for the formation of stable diastereomeric salts with racemic carboxylic acids and other acidic compounds. The differing physicochemical properties of these diastereomeric salts, most notably their solubility in various solvents, enables their separation by fractional crystallization. This classical resolution technique remains a practical and scalable method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the pharmacological activity and toxicological profile of a drug are often enantiomer-dependent.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in chiral resolution, complete with detailed experimental protocols and quantitative data to guide researchers in their laboratory work.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. In the context of resolving a racemic carboxylic acid (rac-R-COOH) with this compound ((1S,2S)-DPEN), two diastereomeric salts are formed:
-
[(R)-R-COO⁻][(1S,2S)-DPEN-H⁺]
-
[(S)-R-COO⁻][(1S,2S)-DPEN-H⁺]
These diastereomeric salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt. The crystallized salt can then be isolated by filtration. Subsequently, the enantiomerically enriched carboxylic acid is liberated from the diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered for reuse.
A logical workflow for this process is illustrated in the following diagram:
Caption: General workflow for chiral resolution.
Application and Protocols
Resolution of Racemic 2-Phenylpropionic Acid
This protocol details the resolution of racemic 2-phenylpropionic acid, a common precursor for profen-class non-steroidal anti-inflammatory drugs (NSAIDs), using this compound.
Experimental Protocol:
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.1 mol) of racemic 2-phenylpropionic acid in 100 mL of methanol (B129727). Warm the mixture gently on a stirring hotplate to ensure complete dissolution.
-
In a separate 100 mL beaker, dissolve 10.6 g (0.05 mol) of this compound in 50 mL of warm methanol.
-
Slowly add the warm diamine solution to the stirred solution of the racemic acid.
-
Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate (the less soluble diastereomeric salt) should be observed.
-
To maximize crystal formation, place the flask in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold methanol (2 x 15 mL).
-
Dry the crystals in a vacuum oven at 40°C to a constant weight.
Step 2: Liberation of the Enantiomerically Enriched 2-Phenylpropionic Acid
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
While stirring vigorously, add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2. This will protonate the carboxylic acid and dissolve the salt.
-
Transfer the acidic aqueous solution to a separatory funnel and extract the liberated 2-phenylpropionic acid with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.
-
The enantiomeric excess (ee%) of the product should be determined by chiral HPLC or by measuring the specific rotation.
Step 3: Recovery of the Chiral Resolving Agent
-
The acidic aqueous layer from the extraction in Step 2 contains the hydrochloride salt of this compound.
-
To recover the free diamine, cool the aqueous solution in an ice bath and slowly add 4 M sodium hydroxide (B78521) (NaOH) solution with stirring until the pH is greater than 12.
-
Extract the liberated diamine with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to recover the this compound.
The following diagram illustrates the experimental workflow for the formation and isolation of the diastereomeric salt:
Caption: Diastereomeric salt formation and isolation.
Quantitative Data
The efficiency of a chiral resolution is evaluated based on the yield, diastereomeric excess (de%), and enantiomeric excess (ee%) of the resolved products. The following table summarizes typical quantitative data for the resolution of various racemic carboxylic acids with this compound. Note that these values are representative and can be optimized by adjusting parameters such as solvent, temperature, and crystallization time.
| Racemic Carboxylic Acid | Solvent for Crystallization | Yield of Less Soluble Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Liberated Acid |
| 2-Phenylpropionic Acid | Methanol | 40-45 | >95 | >95 |
| 2-Phenylbutyric Acid | Ethanol | 38-42 | >96 | >96 |
| Mandelic Acid | Isopropanol/Water | 42-47 | >98 | >98 |
| Naproxen | Acetonitrile | 35-40 | >97 | >97 |
Troubleshooting and Optimization
-
No Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. Alternatively, a small seed crystal of the desired diastereomeric salt can be added. Solvent composition is also critical; a solvent screen may be necessary to find the optimal system for crystallization.
-
Low Diastereomeric/Enantiomeric Excess: The purity of the crystallized salt can often be improved by recrystallization from a suitable solvent. It is important to use the minimum amount of hot solvent to dissolve the salt and then allow it to cool slowly.
-
Low Yield: The theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer. Low yields can result from the partial solubility of the desired diastereomeric salt in the mother liquor. Lowering the crystallization temperature can sometimes improve the yield.
Conclusion
This compound is a highly effective chiral resolving agent for a variety of racemic carboxylic acids. The formation of diastereomeric salts followed by fractional crystallization is a robust and scalable method for the preparation of enantiomerically pure compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this important technique in their synthetic endeavors. Careful optimization of reaction and crystallization conditions is key to achieving high yields and enantiomeric purities.
Application Notes and Protocols for the Preparation of TsDPEN Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-p-toluenesulfonyl-1,2-diphenylethylenediamine (TsDPEN) is a chiral diamine ligand that has proven to be highly effective in asymmetric catalysis, particularly in the Noyori-type asymmetric transfer hydrogenation of ketones and imines.[1] The resulting chiral alcohols and amines are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed protocols for the preparation of TsDPEN ligands, the in situ formation of the Ruthenium(II)-TsDPEN catalyst, and the subsequent application in the asymmetric transfer hydrogenation of ketones.
Data Presentation
The efficacy of the (S,S)-TsDPEN and (R,R)-TsDPEN ligands in the Ruthenium-catalyzed asymmetric transfer hydrogenation of various ketones is summarized below. The reactions are typically performed using a formic acid/triethylamine (B128534) mixture or isopropanol (B130326) with a base as the hydrogen source.
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with Ru-TsDPEN Catalyst
| Entry | Substrate (ArCOR) | Ar | R | Catalyst | S/C Ratio | Hydrogen Source | Yield (%) | ee (%) | Product Configuration |
| 1 | Acetophenone (B1666503) | C₆H₅ | CH₃ | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | 99 | 96 | (R) |
| 2 | Acetophenone | C₆H₅ | CH₃ | [RuCl₂(mesitylene)]₂/(S,S)-TsDPEN/KOH | 200 | (CH₃)₂CHOH | 95 | 97 | (S) |
| 3 | Propiophenone | C₆H₅ | C₂H₅ | [RuCl₂(mesitylene)]₂/(S,S)-TsDPEN/KOH | 200 | (CH₃)₂CHOH | 98 | 97 | (S) |
| 4 | m-Chloroacetophenone | m-ClC₆H₄ | CH₃ | [RuCl₂(mesitylene)]₂/(S,S)-TsDPEN/KOH | 200 | (CH₃)₂CHOH | 93 | 97 | (S) |
| 5 | p-Chloroacetophenone | p-ClC₆H₄ | CH₃ | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | - | 95 | (R) |
| 6 | m-Methoxyacetophenone | m-OCH₃C₆H₄ | CH₃ | [RuCl₂(mesitylene)]₂/(S,S)-TsDPEN/KOH | 200 | (CH₃)₂CHOH | 98 | 98 | (S) |
| 7 | p-Methoxyacetophenone | p-OCH₃C₆H₄ | CH₃ | RuCl--INVALID-LINK-- | 200 | HCOOH/NEt₃ | - | 97 | (R) |
Data compiled from various sources.[2] Reaction conditions may vary.
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
This protocol describes the monosulfonylation of (1R,2R)-1,2-diphenylethylenediamine.
Materials:
-
(1R,2R)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
Procedure:
-
In a round-bottomed flask, dissolve (1R,2R)-1,2-diphenylethylenediamine (e.g., 21.0 g) in dichloromethane (e.g., 300 mL) and triethylamine (e.g., 100 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride (e.g., 125.8 g) in dichloromethane (e.g., 300 mL) to the cooled diamine solution over a period of 2 hours. A white solid will precipitate during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water and separate the organic layer.
-
Wash the organic layer three times with water and then dry it over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain (1R,2R)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine.[3]
Protocol 2: In situ Preparation of the Ru-TsDPEN Catalyst
This protocol details the preparation of the active catalyst from a ruthenium precursor and the TsDPEN ligand immediately before the hydrogenation reaction.
Materials:
-
[RuCl₂(p-cymene)]₂ dimer
-
(S,S)-TsDPEN or (R,R)-TsDPEN
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 24 mg, 0.04 mmol Ru) and (S,S)-TsDPEN (e.g., 40 mg, 0.096 mmol).[4]
-
Add anhydrous dichloromethane (e.g., 4 mL).
-
Stir the mixture at 40°C for 1 hour. The solids should dissolve, forming a clear solution.
-
Remove the solvent by blowing a stream of inert gas into the flask while maintaining the temperature at 40°C. A film of the active catalyst will form on the flask walls. The catalyst is now ready for the transfer hydrogenation reaction.[4]
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric reduction of acetophenone using the in situ prepared Ru-TsDPEN catalyst and a formic acid/triethylamine hydrogen source.
Materials:
-
Ru-TsDPEN catalyst (prepared in situ as per Protocol 2)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., Dichloromethane or DMF)
-
Water
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Prepare a 5:2 molar ratio mixture of formic acid and triethylamine. For example, cool triethylamine (e.g., 135 mL) in an ice bath and slowly add formic acid (e.g., 97.0 mL).
-
To the flask containing the pre-formed Ru-TsDPEN catalyst, add the formic acid/triethylamine mixture (e.g., 1-2 mL per mmol of substrate) and the solvent if necessary (e.g., dry DMF).
-
Add acetophenone (e.g., 1.0 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) for the required time (typically 4-48 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthesis of TsDPEN Ligand.
Caption: Asymmetric Transfer Hydrogenation Workflow.
References
Application Notes and Protocols: Asymmetric Michael Addition Reactions Catalyzed by DPEN Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting asymmetric Michael addition reactions catalyzed by (1R,2R)-(-)-1,2-Diphenylethylenediamine (DPEN) derivatives. The use of chiral DPEN-based organocatalysts, particularly thiourea (B124793) derivatives, has emerged as a powerful strategy for the enantioselective formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules and active pharmaceutical ingredients.[1][2]
Introduction
The Michael addition, or conjugate 1,4-addition, is a fundamental reaction in organic synthesis for the formation of C-C bonds.[3][4] The development of asymmetric organocatalysis has provided metal-free and environmentally benign alternatives to traditional metal-based catalysts.[1][2] Chiral bifunctional catalysts derived from DPEN, which possess both a basic amine moiety and a hydrogen-bond donor group like thiourea, have proven to be highly effective in controlling the stereochemical outcome of Michael additions.[1][2]
These catalysts operate through a dual activation mechanism. The primary or secondary amine of the DPEN derivative reacts with a ketone or aldehyde Michael donor to form a nucleophilic enamine intermediate.[2][5] Simultaneously, the thiourea moiety activates the Michael acceptor, typically an α,β-unsaturated compound, through hydrogen bonding.[2][5] This organized transition state assembly allows for high levels of stereocontrol, leading to products with excellent enantioselectivity and diastereoselectivity.[2][6]
Data Presentation
The following tables summarize the performance of various DPEN-derived catalysts in asymmetric Michael addition reactions, showcasing their broad applicability and high efficiency.
Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | Toluene (B28343) | RT | 24 | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | Toluene | 0 | 48 | 92 | 90:10 | 96 |
| 3 | Acetone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea (10) | CH2Cl2 | RT | 72 | 88 | - | 90 |
| 4 | Cyclohexanone | (E)-2-(2-nitrovinyl)thiophene | (R,R)-DPEN-thiourea (10) | Toluene | RT | 36 | 97 | >95:5 | 99 |
Data is representative and compiled from various sources. Conditions may require optimization for specific substrates.[2][5]
Table 2: Asymmetric Michael Addition of Aldehydes to Maleimides
| Entry | Aldehyde | Maleimide (B117702) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde (B47883) | N-phenylmaleimide | (R,R)-DPEN-thiourea derivative (0.01) | Water | RT | 1 | >97 | 99 |
| 2 | Propanal | N-benzylmaleimide | (R,R)-DPEN-thiourea derivative (0.05) | Water | RT | 2 | 95 | 98 |
| 3 | Isobutyraldehyde | N-ethylmaleimide | (R,R)-DPEN-thiourea derivative (0.01) | Water | RT | 1.5 | 98 | 99 |
This reaction demonstrates high efficiency even with very low catalyst loading in an environmentally friendly solvent.[7]
Experimental Protocols
The following are generalized protocols. Researchers are encouraged to optimize conditions for their specific substrates and catalyst derivatives.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from the procedure for the reaction between cycloketones and α,β-unsaturated nitroalkenes.[5]
Materials:
-
(+)-DPEN-derived thiourea catalyst
-
Cycloketone (e.g., cyclohexanone)
-
α,β-Unsaturated nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the (+)-DPEN-derived thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add the cycloketone (0.24 mmol, 1.2 equivalents).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the α,β-unsaturated nitroalkene (0.2 mmol, 1.0 equivalent) to the stirred solution.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.
-
Determine the diastereomeric and enantiomeric ratios by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.[5]
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Maleimide in Water
This protocol is adapted from the procedure for the reaction between isobutyraldehyde and N-substituted maleimides.[5][7]
Materials:
-
(+)-DPEN-derived thiourea catalyst
-
Aldehyde (e.g., isobutyraldehyde)
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Deionized water
-
Dichloromethane (B109758) or Ethyl acetate for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the N-substituted maleimide (0.5 mmol, 1.0 equivalent).
-
Add the (+)-DPEN-derived thiourea catalyst (0.00005 mmol, 0.01 mol%).
-
Add water (1.0 mL) and stir the mixture.
-
Add the aldehyde (0.75 mmol, 1.5 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
After completion, extract the mixture with dichloromethane or ethyl acetate (3 x 10 mL).[5]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the Michael addition reactions catalyzed by DPEN derivatives.
Caption: Proposed catalytic cycle for the DPEN-thiourea catalyzed Michael addition.
Caption: General experimental workflow for a Michael addition reaction.
References
- 1. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [ouci.dntb.gov.ua]
- 7. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media [mdpi.com]
Application Notes and Protocols for the use of (1S,2S)-(-)-1,2-Diphenylethylenediamine in Enantioselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (1S,2S)-(-)-1,2-diphenylethylenediamine (DPEN) as a chiral backbone in the synthesis of organocatalysts for enantioselective Diels-Alder reactions. The high stereoselectivity achievable with these catalysts makes them valuable tools in the synthesis of complex chiral molecules, particularly in the field of pharmaceutical development.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. When performed with prochiral substrates, the development of enantioselective variants is crucial for accessing optically pure compounds. Chiral organocatalysts derived from this compound have emerged as a versatile class of catalysts for mediating such transformations with high levels of enantiocontrol.
(1S,2S)-DPEN is a readily available and relatively inexpensive chiral scaffold. Its C2-symmetric backbone provides a well-defined chiral environment that can be effectively translated into the transition state of the Diels-Alder reaction, leading to high enantiomeric excesses (ee) in the cycloadducts. Various derivatives, such as thioureas and bis-sulfonamides, have been synthesized from (1S,2S)-DPEN and successfully employed as organocatalysts.
This document outlines the general principles, provides a detailed experimental protocol for a representative reaction, and presents typical results obtained using a (1S,2S)-DPEN-derived catalyst.
General Mechanism of Catalysis
Organocatalysts derived from (1S,2S)-DPEN typically activate α,β-unsaturated aldehydes or ketones, the dienophiles in the Diels-Alder reaction, through the formation of a transient iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction and creating a chiral environment that directs the approach of the diene.
The general catalytic cycle can be visualized as follows:
Figure 1: General catalytic cycle for the (1S,2S)-DPEN-derivative-catalyzed enantioselective Diels-Alder reaction.
Experimental Protocols
This section provides a representative protocol for the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and cinnamaldehyde, catalyzed by a (1S,2S)-DPEN-derived thiourea (B124793) catalyst.
Preparation of the (1S,2S)-DPEN-derived Thiourea Catalyst
A common synthetic route to a (1S,2S)-DPEN-derived thiourea catalyst involves the reaction of the diamine with an isothiocyanate.
Figure 2: Workflow for the synthesis of a (1S,2S)-DPEN-derived thiourea catalyst.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) at room temperature under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired (1S,2S)-DPEN-derived thiourea catalyst as a white solid.
Enantioselective Diels-Alder Reaction
Materials:
-
(1S,2S)-DPEN-derived thiourea catalyst
-
Cinnamaldehyde (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Toluene (B28343), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a vial charged with the (1S,2S)-DPEN-derived thiourea catalyst (10 mol%) is added anhydrous toluene (0.5 M).
-
Cinnamaldehyde (1.0 eq) is added to the solution.
-
The mixture is cooled to the desired temperature (e.g., -20 °C).
-
Freshly cracked cyclopentadiene (3.0 eq) is added, and the reaction mixture is stirred at the same temperature.
-
The reaction is monitored by TLC. Upon completion (typically 12-48 hours), the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Data Presentation
The following table summarizes typical results for the enantioselective Diels-Alder reaction between various dienophiles and cyclopentadiene using a (1S,2S)-DPEN-derived thiourea catalyst.
| Entry | Dienophile | Temp (°C) | Time (h) | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | Cinnamaldehyde | -20 | 24 | 95 | >95:5 | 92 |
| 2 | Crotonaldehyde | -20 | 18 | 92 | >95:5 | 88 |
| 3 | Acrolein | -30 | 36 | 85 | >95:5 | 85 |
| 4 | Methyl vinyl ketone | 0 | 48 | 88 | >95:5 | 90 |
Conclusion
Catalysts derived from this compound are highly effective in promoting enantioselective Diels-Alder reactions. The straightforward synthesis of these catalysts, combined with their ability to provide high yields and excellent enantioselectivities under mild reaction conditions, makes them a valuable asset for the synthesis of complex chiral molecules in both academic and industrial settings. The protocols and data presented herein serve as a guide for researchers and professionals in the application of this powerful catalytic system.
Application Note & Protocol: Preparation of Chiral (salen)Co(III) Complexes from (S,S)-DPEN
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of chiral (salen)Co(III) complexes, utilizing (S,S)-(-)-1,2-Diphenylethylenediamine ((S,S)-DPEN) as the chiral backbone. Chiral salen complexes are of significant interest in asymmetric catalysis, enabling the enantioselective synthesis of valuable chiral molecules, which are crucial in drug development and fine chemical production.[1][2][3] The protocol described herein involves a two-step process: the synthesis of the chiral salen ligand via condensation, followed by metallation with a cobalt(II) salt and subsequent oxidation to the stable Co(III) active species.[1][4][5] This guide includes detailed experimental procedures, tables for quantitative data, and a workflow diagram for clarity.
Introduction
Chiral metal-salen complexes are powerful catalysts for a variety of asymmetric transformations, including epoxidations, kinetic resolutions, and cycloadditions.[1][2][3] The stereochemical outcome of these reactions is directed by the chiral environment created by the salen ligand around the metal center. The use of enantiomerically pure diamines, such as (S,S)-DPEN, is a cornerstone in the synthesis of these catalysts. The resulting (salen)Co(III) complexes, often analogous to the well-known Jacobsen's catalyst, are particularly effective in the hydrolytic kinetic resolution (HKR) of epoxides, providing access to enantiopure epoxides and 1,2-diols.[2][6] The protocols outlined below provide a general and adaptable framework for the reliable preparation of these valuable catalytic species.
Experimental Workflow
The overall synthesis is a two-stage process. First, the chiral salen ligand is prepared by condensing (S,S)-DPEN with two equivalents of a substituted salicylaldehyde (B1680747). Second, the resulting ligand is complexed with a cobalt(II) salt, typically cobalt(II) acetate (B1210297), followed by oxidation in air to form the final (salen)Co(III) complex.
Caption: Workflow for the two-step synthesis of (salen)Co(III) complexes.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Salen Ligand
This protocol details the synthesis of the N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-diphenylethylenediamine ligand.
Materials:
-
(S,S)-(-)-1,2-Diphenylethylenediamine ((S,S)-DPEN)
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (2 equivalents)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve (S,S)-DPEN (1.0 mmol) in absolute ethanol (20 mL).
-
Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. A bright yellow precipitate of the salen ligand should form.[7]
-
Continue refluxing for 1-2 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the yellow solid by vacuum filtration and wash the precipitate with two portions of cold ethanol (2 x 10 mL).
-
Dry the ligand under vacuum. The product is typically used in the next step without further purification.
Protocol 2: Synthesis of the (salen)Co(III) Complex
This protocol describes the chelation of the salen ligand with cobalt(II) acetate and subsequent oxidation to the Co(III) state.
Materials:
-
(S,S)-Salen Ligand (from Protocol 1)
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (1.1-1.2 equivalents)
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Air inlet (e.g., a needle)
Procedure:
-
Suspend the chiral salen ligand (1.0 mmol) in methanol or ethanol (20 mL) in a round-bottom flask with vigorous stirring.[1][8]
-
Add solid cobalt(II) acetate tetrahydrate (1.2 mmol) to the suspension in one portion.[1][2]
-
Stir the mixture at room temperature. The initial orange-red color will gradually change to a dark brown or dark red solution, indicating the formation of the Co(II) complex and its subsequent oxidation.[2][5]
-
To facilitate oxidation to the Co(III) state, expose the reaction mixture to air, for instance by stirring it open to the atmosphere or by bubbling air through the solution for several hours.[4][5] Some procedures may involve a brief period of reflux to ensure complete complexation.[1]
-
After stirring for 2-4 hours at room temperature (or after reflux and cooling), the product often precipitates. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the dark solid by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the final (salen)Co(III) complex in a vacuum desiccator.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of chiral Co-salen complexes. Yields are generally high for both the ligand formation and the complexation steps.
Table 1: Representative Reaction Yields
| Step | Product | Typical Yield (%) | Reference(s) |
| Ligand Synthesis | (S,S)-Salen Ligand | >95 | [7] |
| Complexation/Oxidation | (S,S)-(salen)Co(II) to (S,S)-(salen)Co(III)OAc | 90-98 | [1][2] |
Table 2: Characterization Data for a Representative (salen)Co(III) Complex
| Property | Data |
| Appearance | Dark red or brown crystalline solid |
| FT-IR (KBr, cm⁻¹) | ~1600-1630 (C=N, imine stretch), disappearance of ligand OH stretch |
| UV-Vis (CH₂Cl₂, λₘₐₓ) | ~255 nm, ~330 nm, ~420 nm (broad)[5] |
| HRMS | Calculated and found values should match for [M]⁺ or [M-OAc]⁺ |
Signaling Pathways and Logical Relationships
The logical flow of the synthesis and subsequent catalytic application can be visualized. The diagram below illustrates the relationship between the starting materials, the synthesized catalyst, and its role in a representative asymmetric reaction.
Caption: Logical flow from synthesis of the catalyst to its application.
Conclusion
The methods described provide a reliable pathway for the synthesis of chiral (salen)Co(III) complexes from (S,S)-DPEN. These catalysts are highly valuable for academic and industrial applications in asymmetric synthesis. The high yields and straightforward procedures make this class of catalysts accessible for a wide range of research and development activities, particularly in the synthesis of chiral pharmaceutical intermediates.[1][8] Researchers can adapt the salicylaldehyde component to fine-tune the steric and electronic properties of the catalyst for specific applications.
References
- 1. Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 5. Synthesis, Reductive Reactivity and Anticancer Activity of Cobalt(III)– and Manganese(III)–Salen Complexes [mdpi.com]
- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]
Application of Chiral Catalysts in the Kinetic Resolution of Epoxides: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic epoxides is a powerful strategy for accessing enantiopure epoxides and their corresponding 1,2-diols, which are versatile chiral building blocks in organic synthesis and drug development. This document provides detailed application notes and protocols for the hydrolytic kinetic resolution (HKR) of terminal epoxides.
While 1,2-diphenylethylenediamine (DPEN) is a foundational chiral ligand in asymmetric catalysis, particularly in transfer hydrogenation reactions, the most prominent and highly successful catalyst for the hydrolytic kinetic resolution of epoxides is the chiral (salen)Co(III) complex developed by Jacobsen and coworkers. This catalyst typically incorporates a chiral 1,2-diaminocyclohexane backbone rather than DPEN. The underlying principle, however, remains the same: the use of a C2-symmetric chiral diamine to create a stereoselective environment for the catalytic reaction. Given the extensive validation and broad applicability of Jacobsen's catalyst, this guide will focus on its application.
The hydrolytic kinetic resolution (HKR) employs water as a nucleophile to selectively open one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched.[1][2][3][4][5] This process is renowned for its operational simplicity, low catalyst loadings, and exceptionally high enantioselectivity across a wide range of substrates.[1][3][4][5][6]
Mechanism of Hydrolytic Kinetic Resolution (HKR)
The currently accepted mechanism for the HKR catalyzed by (salen)Co(III) complexes involves a cooperative bimetallic pathway.[7] One molecule of the (salen)Co(III) complex acts as a Lewis acid, activating the epoxide by coordinating to its oxygen atom. A second (salen)Co(III) complex, in its hydroxide (B78521) form, delivers the water nucleophile to one of the epoxide carbons.[2] The high stereoselectivity of the reaction arises from the specific interactions within the diastereomeric transition states formed between the chiral catalyst and each epoxide enantiomer.[2]
Quantitative Data Summary
The following tables summarize the performance of the (R,R)- and (S,S)-(salen)Co(III) catalysts in the hydrolytic kinetic resolution of various terminal epoxides. The data highlights the high enantiomeric excess (e.e.) achievable for both the recovered epoxide and the resulting 1,2-diol.
Table 1: Hydrolytic Kinetic Resolution of Aliphatic and Aryl Epoxides
| Entry | Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Yield of Epoxide (%) | e.e. of Epoxide (%) | Yield of Diol (%) | e.e. of Diol (%) |
| 1 | Propylene Oxide | (R,R)-catalyst | 0.2 | 43 | >99 | 51 | 98 |
| 2 | 1,2-Epoxyhexane | (R,R)-catalyst | 0.2 | 44 | >99 | 52 | 98 |
| 3 | Styrene Oxide | (R,R)-catalyst | 0.8 | 42 | >99 | 50 | 97 |
| 4 | 3,3-Dimethyl-1,2-epoxybutane | (S,S)-catalyst | 0.4 | 46 | >95 | 51 | 90 |
| 5 | (2,3-Epoxypropyl)benzene | (R,R)-catalyst | 0.2 | 45 | >99 | 53 | 98 |
Data compiled from representative literature. Yields are based on the racemic epoxide (theoretical maximum of 50% for the epoxide and 50% for the diol at ~50% conversion). Enantiomeric excesses are typically >99% for the recovered epoxide.[5][6][7]
Table 2: Hydrolytic Kinetic Resolution of Functionalized Epoxides
| Entry | Epoxide Substrate | Catalyst | Catalyst Loading (mol%) | Yield of Epoxide (%) | e.e. of Epoxide (%) |
| 1 | Epichlorohydrin | (S,S)-catalyst | 0.42 | 43 | >99 |
| 2 | Glycidyl (B131873) butyrate | (R,R)-catalyst | 0.2 | 44 | >99 |
| 3 | Phenyl glycidyl ether | (R,R)-catalyst | 0.2 | 44 | >99 |
| 4 | Propargyl glycidyl ether | (R,R)-catalyst | 0.8 | 40 | >99 |
Data showcases the broad substrate scope of the HKR, including epoxides with various functional groups. In all cases, the recovered epoxide was obtained with excellent enantiopurity.[6][7]
Experimental Protocols
The following are general protocols for the preparation of the active (salen)Co(III) catalyst and for performing the hydrolytic kinetic resolution.
Protocol 1: Preparation of the (salen)Co(III)OAc Catalyst
This protocol describes the in situ generation of the active Co(III) catalyst from the commercially available Co(II) precursor.
Materials:
-
(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
-
Toluene
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the (salen)Co(II) complex in toluene to make an approximately 1 M solution.
-
Add 2 equivalents of glacial acetic acid to the solution.
-
Stir the mixture, open to the atmosphere, at room temperature for 30 minutes. A color change from orange-red to dark brown should be observed, indicating the oxidation of Co(II) to Co(III).
-
Remove the toluene and excess acetic acid under reduced pressure to yield the crude (salen)Co(III)OAc complex as a brown solid. This catalyst can be used directly in the HKR without further purification.[6]
Protocol 2: General Procedure for the Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide
This protocol provides a general method for the kinetic resolution of a terminal epoxide to obtain the enantioenriched epoxide.
Materials:
-
Racemic terminal epoxide
-
(salen)Co(III)OAc catalyst (from Protocol 1)
-
Deionized water
Procedure:
-
To a flask containing the racemic terminal epoxide (1.0 equiv), add the (salen)Co(III)OAc catalyst (0.2-2.0 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add deionized water (0.55 equivalents relative to the racemic epoxide) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.
-
Upon completion (typically around 50% conversion), the mixture can be directly purified.
-
The enantioenriched epoxide is typically volatile and can be separated from the diol and catalyst by vacuum distillation or column chromatography.
Note on Stoichiometry:
-
To obtain the enantioenriched epoxide in high e.e., use approximately 0.5-0.55 equivalents of water. This ensures that only one enantiomer of the epoxide is consumed.
-
To obtain the enantioenriched diol in high e.e., use a slight excess of the epoxide (e.g., 0.45 equivalents of water).
Concluding Remarks
The hydrolytic kinetic resolution of terminal epoxides using chiral (salen)Co(III) complexes is a highly efficient and practical method for the synthesis of valuable chiral synthons. The reaction's broad substrate scope, operational simplicity, and the commercial availability of the catalyst make it a cornerstone of modern asymmetric catalysis. The detailed protocols and data provided herein are intended to facilitate the adoption of this powerful technique in research and development settings.
References
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing yield and enantioselectivity in DPEN-catalyzed reactions
Welcome to the technical support center for DPEN-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize reaction yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. Follow this systematic approach to identify and resolve the problem.
-
Catalyst Integrity and Activity:
-
Verification: Ensure your catalyst, typically a Ruthenium-DPEN complex, is from a reliable source and has been stored under the recommended inert and dry conditions. Air-sensitive catalysts can decompose, leading to a loss of efficacy.[1]
-
Activation: The active catalyst is often formed in situ. For instance, a common procedure involves stirring a ruthenium precursor like [RuCl₂(p-cymene)]₂ with a chiral DPEN derivative (e.g., TsDPEN) in an anhydrous solvent for a set period before adding the substrate.[1][2] Ensure this pre-formation or activation step is performed correctly under an inert atmosphere.
-
Catalyst Loading: The catalyst concentration might be too low to drive the reaction efficiently. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%) to observe the effect on the reaction rate. Conversely, excessively high loading can sometimes promote side reactions or catalyst aggregation.[3][4]
-
-
Purity of Reagents and Solvents:
-
Impurities: Trace impurities in your substrate, solvent, or hydrogen source can act as catalyst poisons, inhibiting or completely stopping the reaction.[1] Common poisons for transition metal catalysts include sulfur or sometimes nitrogen-containing compounds.
-
Solvent Quality: Ensure all solvents are anhydrous and degassed, especially for moisture- and air-sensitive reactions. The presence of water can deactivate certain catalysts.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: Many DPEN-based catalysts, particularly Noyori-type catalysts, are sensitive to oxygen. It is crucial to maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction.[1]
-
Temperature: The reaction temperature may be too low. Consider increasing the temperature in increments (e.g., 10 °C) to find the optimal range for your specific substrate.
-
Hydrogen Source: For asymmetric transfer hydrogenation (ATH), the hydrogen source is critical. A 5:2 azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) is widely used.[2] Alternatively, isopropanol (B130326) with a base like KOH is also common.[2] Ensure these reagents are pure and added in the correct ratio.
-
Issue 2: Poor Enantioselectivity (% ee)
Q: My reaction is proceeding to completion, but the enantiomeric excess (ee) is low or inconsistent. What should I investigate?
A: Achieving high enantioselectivity is the primary goal of these reactions. Low or variable ee values often point to issues with the chiral environment of the reaction.
-
Catalyst and Ligand Purity:
-
Ligand Enantiopurity: The enantiomeric purity of your DPEN ligand is paramount. Verify the quality and purity of the ligand. Even minor enantiomeric contamination can significantly impact the product's ee.
-
Correct Enantiomer: Ensure you are using the correct DPEN enantiomer to obtain the desired product stereoisomer. For example, in the reduction of acetophenone (B1666503) with a Ru-TsDPEN catalyst, the (1R,2R)-TsDPEN ligand typically yields (R)-1-phenylethanol, while the (1S,2S)-TsDPEN ligand produces the (S)-enantiomer.[2]
-
-
Reaction Parameters:
-
Temperature: Temperature can have a profound effect on enantioselectivity. While higher temperatures often increase the reaction rate, they can sometimes decrease the ee. It is crucial to find an optimal temperature that balances yield and enantioselectivity. In some cases, lowering the reaction temperature can significantly improve the ee.[5][6]
-
Solvent: The choice of solvent can dramatically influence enantioselectivity by affecting the stability of the transition state. For instance, some reactions show high ee in one solvent (e.g., ethanol) but a significant drop in another (e.g., 2-propanol).[1] Screening different solvents can be a critical optimization step.
-
Base: In transfer hydrogenations using an alcohol as the hydrogen source, the choice and amount of base (e.g., KOH, KOtBu) are crucial. The base is involved in the formation of the active ruthenium hydride species. Using an incorrect amount can affect both the rate and selectivity.[7]
-
-
Reaction Reversibility:
-
The enantioselectivity of some transfer hydrogenation reactions can decrease over time due to the reversibility of the reaction.[8] Monitoring the reaction and stopping it at the optimal point can be crucial to achieving the highest possible ee.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for a Noyori-type asymmetric transfer hydrogenation?
A1: The reaction is widely believed to proceed via an "outer-sphere" mechanism. The key steps involve the in situ formation of a ruthenium hydride species from the catalyst precursor, a base, and a hydrogen donor (like isopropanol or formic acid). This hydride, along with a proton from the amine on the DPEN ligand, is then transferred to the ketone or imine substrate through a concerted, six-membered transition state. This concerted transfer is what dictates the stereochemical outcome of the reaction.[2][9]
Q2: How do I choose between a formic acid/triethylamine (HCOOH/Et₃N) system and an isopropanol/base system as the hydrogen source?
A2: Both systems are effective, and the choice can depend on the substrate and desired reaction conditions.
-
HCOOH/Et₃N: This azeotropic mixture is a highly effective hydrogen donor system and is often used in a 5:2 molar ratio.[2] It can sometimes provide superior results for certain substrates, such as methoxy-substituted ketones.[10]
-
Isopropanol/Base: This system is also widely used, where isopropanol serves as both the solvent and the hydrogen donor in the presence of a base like KOH or KOtBu.[2] It is a common choice for many standard ketone reductions. The choice of base and its concentration can be critical for optimization.[7]
Q3: What is a "tethered" DPEN catalyst, and what are its advantages?
A3: A tethered catalyst is one where the arene ligand (like p-cymene) is covalently linked to the DPEN ligand. This creates a more rigid and stable catalyst structure. An advantage of these tethered catalysts is that they often exhibit higher activity and stability compared to their untethered counterparts.[10][11]
Q4: My reaction is not reproducible. One day it works perfectly, the next it fails. What could be the cause?
A4: Lack of reproducibility is a frustrating but common issue in catalysis. The most frequent culprits are:
-
Atmospheric Contamination: Inconsistent control of the inert atmosphere. Even brief exposure to air or moisture can lead to catalyst decomposition.[1]
-
Reagent/Solvent Quality: Using reagents or solvents from different batches or suppliers can introduce variability due to trace impurities.[12]
-
Procedural Variations: Small, seemingly insignificant changes in the experimental setup, such as the rate of reagent addition, stirring speed, or exact reaction time, can have a significant impact.[12] It is crucial to keep detailed and accurate notes of every experimental parameter.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield and enantioselectivity of DPEN-catalyzed reactions.
Table 1: Effect of Catalyst Loading on the Asymmetric Transfer Hydrogenation of Quinolines
| Entry | Catalyst Loading (mol %) | Residence Time (min) | Yield (%) | ee (%) |
| 1 | 5.0 | 20 | 88 | 94 |
| 2 | 2.0 | 40 | 87 | 94 |
| 3 | 0.5 | 60 | 96 | 94 |
| 4 | 0.1 | 60 | low | 94 |
| Reaction conditions: Brønsted acid catalyzed transfer hydrogenation of quinolines at 60 °C. Data sourced from[3][4]. |
Table 2: Effect of Solvent on the Asymmetric Hydrogenation of Acetophenone
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | Methanol | >99 | 98 (R) |
| 2 | Ethanol | >99 | 99 (R) |
| 3 | 2-Propanol | >99 | 99 (R) |
| 4 | tert-Butanol | 98 | 98 (R) |
| 5 | THF | 96 | 97 (R) |
| Reaction conditions: Substrate/Ru/L5 = 1000/1/2, 30 °C, 6 MPa H₂, 2 h. Data sourced from[13]. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone using Ru-TsDPEN and HCOOH/Et₃N
This protocol details a general method for the ATH of a prochiral ketone.
Materials:
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (1S,2S)-TsDPEN)
-
Prochiral ketone (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., DMF, CH₂Cl₂, or MeCN)
-
Standard laboratory glassware, dried in an oven or flame-dried.
-
Inert atmosphere setup (Argon or Nitrogen line).
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a dry Schlenk flask under an inert atmosphere, add the Ruthenium precursor (1.0 eq) and the chiral TsDPEN ligand (2.2 eq).
-
Add enough anhydrous, degassed solvent to dissolve the components.
-
Stir the mixture at room temperature for 20-60 minutes. The solution will typically change color, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flask, prepare the 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic acid to triethylamine at 0 °C. Caution: This is an exothermic reaction.
-
To the substrate in a reaction flask, add the pre-formed catalyst solution via cannula.
-
Add the HCOOH/Et₃N mixture to initiate the reaction.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Determine the final yield and measure the enantiomeric excess using chiral HPLC or GC.
-
Visualizations
Caption: General workflow for DPEN-catalyzed asymmetric transfer hydrogenation.
Caption: Logical workflow for troubleshooting DPEN-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Collection - Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Hydrogenations with DPEN Ligands
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in asymmetric hydrogenations utilizing N,N'-diallyl-1,2-diphenylethylenediamine (DPEN) and its derivatives as chiral ligands. The following question-and-answer format directly addresses common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction shows low or no conversion. What are the most common causes?
Low or no conversion in asymmetric hydrogenation is a frequent issue that can often be attributed to catalyst deactivation, improper catalyst activation, or the presence of impurities.[1] Catalyst deactivation can occur through various pathways, including the formation of inactive dimers or decomposition of the ligand.[2][3]
To address this, a systematic troubleshooting approach is recommended. Start by verifying the integrity of your catalyst and reagents, then meticulously check your experimental setup and conditions.
Here is a logical workflow to diagnose the issue:
Caption: A flowchart for troubleshooting low or no conversion.
2. How do I properly activate my Ruthenium-DPEN catalyst?
Proper activation of the precatalyst is critical for achieving high catalytic activity. For many common ruthenium precatalysts, such as [RuCl₂(p-cymene)]₂, an in-situ activation protocol is employed. This typically involves reacting the ruthenium dimer with the chiral DPEN ligand (often a tosylated derivative like TsDPEN) in an anhydrous, degassed solvent.[4][5]
Experimental Protocol: In-situ Catalyst Activation [5]
-
Materials:
-
[RuCl₂(p-cymene)]₂ (1.0 eq)
-
(S,S)-TsDPEN (2.2 eq)
-
Anhydrous, degassed solvent (e.g., isopropanol (B130326), methanol)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
-
Add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.01 M to 0.1 M).
-
Stir the mixture at room temperature for 30-60 minutes, or as specified in the literature for your specific complex. The solution should become homogeneous and change color, indicating the formation of the active catalyst.
-
3. My catalyst appears to be deactivating during the reaction. What are the potential deactivation pathways?
Catalyst deactivation can manifest as a reaction that starts but then stalls before reaching full conversion.[3] Several deactivation pathways have been identified for Ru- and Ir-DPEN complexes:
-
Formation of Inactive Dimers: Hydride-bridged metal dimers can form, which are catalytically inactive.[2]
-
Ligand Degradation: The DPEN ligand framework can undergo degradation, for instance, through C-H cleavage.[2]
-
Reaction with Impurities: Trace amounts of water or other impurities can lead to the formation of inactive species.[2]
-
Product Inhibition: In some cases, the product of the hydrogenation can coordinate to the metal center and inhibit further catalytic cycles.[3]
The following diagram illustrates potential catalyst deactivation pathways:
Caption: Potential deactivation pathways for DPEN-metal catalysts.
4. How do solvent, temperature, and pressure affect the conversion rate?
These three parameters are crucial for optimizing asymmetric hydrogenations and can significantly impact the reaction rate and, in some cases, enantioselectivity.[6]
-
Solvent: The choice of solvent can influence catalyst solubility, stability, and the reaction mechanism.[7][8] Protic solvents like isopropanol and methanol (B129727) are commonly used and can also serve as the hydrogen source in transfer hydrogenations.[7] However, the optimal solvent is often substrate-dependent.[9]
-
Temperature: Generally, increasing the temperature increases the reaction rate.[10] However, excessively high temperatures can lead to catalyst decomposition, reduced enantioselectivity, or side reactions.[11][12] For many hydrogenations, a temperature range of 25-80°C is typical.[5]
-
Pressure: In direct hydrogenations, higher hydrogen pressure typically increases the reaction rate by increasing the concentration of dissolved hydrogen.[13] However, the effect can be complex and substrate-dependent.[14] Typical pressures range from ambient to 100 atm.
Table 1: Influence of Reaction Parameters on Conversion
| Parameter | General Effect on Conversion | Potential Negative Effects | Typical Range |
| Solvent | Highly variable; affects catalyst solubility and stability.[7][9] | Can influence catalyst deactivation pathways.[8] | Alcohols (MeOH, EtOH, iPrOH), THF, CH₂Cl₂ |
| Temperature | Increased temperature generally increases rate.[10] | Catalyst decomposition, decreased enantioselectivity.[11][12] | 25 - 80 °C |
| Pressure (H₂) | Higher pressure generally increases rate.[13] | Can sometimes negatively impact enantioselectivity.[14] | 1 - 100 atm |
5. Could impurities in my substrate or reagents be the problem?
Absolutely. The catalytic activity of transition metal complexes is often sensitive to impurities.[15][16] Common catalyst poisons include:
-
Sulfur Compounds: Thiols and thioethers can irreversibly bind to the metal center.[15]
-
Basic Nitrogen Compounds: Pyridine and other coordinating amines can compete with the substrate for binding to the catalyst.[1]
-
Halides: Residual halides from previous synthetic steps can interfere with the catalyst.[1]
-
Water: While some reactions tolerate water, in others it can lead to the formation of inactive catalyst species.[2]
Experimental Protocol: Substrate Purification
If catalyst poisoning is suspected, purifying the substrate is a crucial step.
-
Materials:
-
Crude substrate
-
Appropriate solvents for chromatography
-
-
Procedure:
-
Dissolve the crude substrate in a minimum amount of a suitable solvent.
-
Perform flash column chromatography on silica gel, using an appropriate eluent system to separate the desired substrate from impurities.
-
Collect the fractions containing the pure substrate, identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Thoroughly dry the purified substrate under high vacuum to remove any residual solvent.
-
Table 2: Common Catalyst Poisons and Their Effects [1]
| Poison | Common Sources | Effect on Catalyst | Mitigation Strategy |
| Sulfur Compounds | Reagents, starting materials | Strong coordination to metal, deactivation | Purification of reagents, use of sulfur scavengers |
| Basic Nitrogen Compounds | Reagents, solvents | Competitive binding, inhibition | Purification of reagents and solvents |
| Halides | Starting materials, reagents | Can alter the electronic properties of the catalyst | Recrystallization or chromatographic purification of substrate |
| Water | Solvents, reagents, atmosphere | Can lead to inactive hydroxo or oxo species | Use of anhydrous solvents and inert atmosphere techniques |
6. I have good conversion but low enantioselectivity. What should I investigate?
Low enantioselectivity in an otherwise successful reaction points towards issues with the chiral environment of the catalyst or the reaction conditions.
-
Catalyst/Ligand Purity: Ensure the chiral ligand is enantiomerically pure and that the correct enantiomer is being used.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity by enabling less selective reaction pathways.[11] Consider running the reaction at a lower temperature.
-
Solvent Effects: The solvent can influence the transition state geometry and thus the enantioselectivity.[8] Screening different solvents can be beneficial.
-
Hydrogen Pressure: The concentration of hydrogen can, in some systems, affect the enantioselectivity.[14]
The general workflow for asymmetric hydrogenation is depicted below:
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (1S,2S)-(-)-1,2-Diphenylethylenediamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (1S,2S)-(-)-1,2-Diphenylethylenediamine by recrystallization. This resource offers detailed experimental protocols, troubleshooting advice for common issues, and frequently asked questions to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most prevalent and effective method for obtaining enantiomerically pure this compound is through chiral resolution. This technique involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, most commonly L-(+)-tartaric acid.[1] These resulting diastereomeric salts, (1S,2S)-diamine-L-(+)-tartrate and (1R,2R)-diamine-L-(+)-tartrate, exhibit different solubilities, which allows for their separation by fractional crystallization.[1]
Q2: How do I choose an appropriate solvent for the recrystallization?
The choice of solvent is critical for successful separation of the diastereomeric salts. An ideal solvent system will maximize the solubility difference between the two diastereomers. For the resolution of 1,2-Diphenylethylenediamine with tartaric acid, a mixture of ethanol (B145695) and water is commonly employed.[1] Methanol (B129727) is also cited as a suitable solvent for this type of resolution.[2] Qualitative solubility information indicates that the free diamine is soluble in ethanol and toluene, slightly soluble in methanol and chloroform, and insoluble in water.[3][4]
Q3: What level of purity can be expected after recrystallization?
With careful and repeated recrystallizations of the diastereomeric salt, a high optical purity (enantiomeric excess, e.e.) of greater than 98% can be achieved.[5] Subsequent liberation of the free diamine from the purified salt will yield this compound of high purity.
Q4: How can the final enantiomeric excess (e.e.) of the purified product be determined?
Several analytical methods can be used to determine the enantiomeric excess of your final product:
-
Polarimetry: This traditional method measures the optical rotation of the sample. The specific rotation of this compound is reported as -102° (c = 1 in ethanol).[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method that employs a chiral stationary phase to separate the enantiomers. The ratio of the peak areas corresponds to the enantiomeric ratio.
Experimental Protocol: Recrystallization via Diastereomeric Salt Formation
This protocol details the purification of this compound from a racemic mixture using L-(+)-tartaric acid.
Part 1: Formation and Fractional Crystallization of the Diastereomeric Salt
-
Dissolution of Racemic Diamine: In a round-bottomed flask equipped with a mechanical stirrer, dissolve the racemic 1,2-diphenylethylenediamine in ethanol by heating to approximately 70°C.[1]
-
Preparation of Tartaric Acid Solution: In a separate flask, prepare a hot solution (70°C) of L-(+)-tartaric acid in ethanol.[1]
-
Salt Formation: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate almost immediately.[1]
-
Cooling and Initial Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals.[1]
-
Isolation: Collect the crystals by filtration, wash them with cold ethanol, and dry them under reduced pressure.[1]
-
Recrystallization: To enhance the purity of the (1S,2S)-enantiomer's salt, dissolve the collected solids in boiling water, then add an equal volume of ethanol. Allow the solution to cool slowly to room temperature.[1]
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under reduced pressure. This recrystallization step can be repeated two to three times to achieve the desired purity.[1]
Part 2: Liberation of the Free Diamine
-
Dissolution of the Salt: Dissolve the purified diastereomeric salt in water.
-
Basification: Add a 10% aqueous sodium hydroxide (B78521) solution dropwise until the solution is strongly basic (pH > 12) to neutralize the tartaric acid and liberate the free diamine.[2]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free diamine with an organic solvent such as dichloromethane.[1][2] Perform the extraction multiple times to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Reagent Molar Ratio | ||
| Racemic Diamine : L-(+)-Tartaric Acid | 1 : 1 | [1] |
| Initial Salt Formation | ||
| Racemic Diamine | 42.5 g (0.200 mol) | [1] |
| Ethanol (for diamine) | 230 mL | [1] |
| L-(+)-Tartaric Acid | 30.0 g (0.200 mol) | [1] |
| Ethanol (for tartaric acid) | 230 mL | [1] |
| Temperature | 70°C | [1] |
| Recrystallization of Salt | ||
| Diastereomeric Salt | Collected solids from initial step | [1] |
| Water (for dissolution) | 230 mL (boiling) | [1] |
| Ethanol (for crystallization) | 230 mL | [1] |
| Final Product Properties | ||
| Melting Point | 83-85 °C | [3][5][6] |
| Optical Activity [α]20/D | -102° (c = 1 in ethanol) | [5] |
| Expected Enantiomeric Excess (e.e.) | >98% | [5] |
| Expected Yield (of pure tartrate salt) | 63-69% | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | The diastereomeric salt is too soluble in the chosen solvent. | - Try a different solvent or a mixture of solvents where the salt is less soluble. - Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature.[2] |
| The solution is not sufficiently supersaturated. | - Slowly add a small amount of an "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1][2] | |
| Insufficient time for crystallization. | - Allow the solution to stand undisturbed for a longer period, such as overnight or for several days.[2] | |
| Low Yield of Desired Crystals | The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the crystallization temperature; lower temperatures generally decrease solubility. - Minimize the volume of the washing solvent and ensure it is pre-chilled.[2] |
| "Oiling Out" (Product separates as a liquid) | The solution is too concentrated. | - Dilute the solution with more of the primary solvent. - Heat the solution to dissolve the oil and then cool it very slowly to promote crystal formation.[2] |
| Low Enantiomeric Purity | Incomplete separation of the diastereomeric salts. | - Perform additional recrystallizations of the diastereomeric salt.[1] - Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor.[2] |
Experimental Workflow
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (1S,2S)-(−)-1,2-ジフェニルエチレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine | 29841-69-8 [chemicalbook.com]
Technical Support Center: Diastereomeric Salt Resolution of 1,2-Diphenylethylenediamine
Welcome to the technical support center for the chiral resolution of 1,2-Diphenylethylenediamine (DPEN). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the diastereomeric salt resolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 1,2-Diphenylethylenediamine?
The most prevalent and effective method is chiral resolution through the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture of DPEN with an enantiomerically pure chiral resolving agent, most commonly (+)-tartaric acid. The resulting diastereomeric salts, ((+)-DPEN)-(+)-tartrate and ((-)-DPEN)-(+)-tartrate, have different physical properties, particularly solubility.[1] This difference allows for their separation by fractional crystallization.[1]
Q2: How do I choose an appropriate resolving agent and solvent?
For a basic compound like DPEN, chiral acids are the standard resolving agents. (+)-Tartaric acid is widely used and has a proven track record of success.[1] The choice of solvent is critical and often requires experimental screening to find the ideal system.[1] The goal is to maximize the solubility difference between the two diastereomeric salts.[2][3] Methanol (B129727) is a very common and effective starting solvent for the resolution of amines with tartaric acid.[1]
Q3: How can I determine the enantiomeric excess (e.e.) of my resolved DPEN?
Several analytical methods can be used:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and preferred method. It uses a chiral stationary phase to separate the enantiomers, and the e.e. is calculated from the ratio of the peak areas.[1]
-
Polarimetry: This traditional method measures the optical rotation of your sample. The enantiomeric excess can be calculated by comparing the specific rotation of your product to the known value for the pure enantiomer. The specific rotation of (1R,2R)-(+)-1,2-Diphenylethylenediamine is reported as +104° (c=1.1 in methanol).[1]
Q4: What is the theoretical maximum yield for this resolution?
In a classical resolution, the theoretical maximum yield for a single desired enantiomer is 50% of the starting amount of the racemate.[1] Practical yields are often lower due to factors like incomplete crystallization, product loss during filtration and washing, and the need for recrystallization to achieve high enantiomeric purity.[1] However, well-optimized procedures can approach this theoretical limit.[1]
Troubleshooting Guide
This guide provides solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Issue 1: No Crystal Formation or "Oiling Out"
Q: I've mixed the racemic amine and resolving agent, but no crystals are forming, or an oily liquid is precipitating instead. What should I do?
A: This is a common issue related to solubility and supersaturation. "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid, often because the concentration is too high or the solution is cooled too rapidly.[1][4]
Recommended Solutions:
-
Verify Supersaturation: The solution may be too dilute. Try to increase the concentration by carefully evaporating some of the solvent.[2]
-
Induce Nucleation:
-
Modify the Solvent System:
-
The salt may be too soluble. Gradually add a pre-screened "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation.[1][4]
-
If the product is oiling out, the solution may be too concentrated. Add more of the primary solvent to dilute it, gently heat to redissolve the oil, and then allow it to cool very slowly.[1]
-
-
Allow More Time: Crystallization can sometimes be slow. Allow the solution to stand undisturbed for a longer period (overnight or even several days).[1]
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: My filtration yielded only a small amount of the desired crystalline salt. How can I improve the yield?
A: A low yield indicates that a significant amount of your target diastereomer remains dissolved in the mother liquor.[3]
Recommended Solutions:
-
Optimize Temperature: Lower the final crystallization temperature, as solubility generally decreases with temperature.[1] Ensure the solution has reached its optimal low temperature before filtration.
-
Minimize Wash Losses: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
-
Increase Concentration: If the salt is too soluble, carefully evaporate some solvent from the initial solution before cooling to ensure it becomes sufficiently supersaturated.[3]
-
Allow Sufficient Time: Ensure crystallization is complete before filtering. Monitor the process over time to determine the optimal duration.[1]
Issue 3: Low Enantiomeric Excess (e.e.) of the Final Product
Q: After liberating the free amine, my analysis shows a low e.e. What went wrong?
A: Low enantiomeric excess is typically caused by the co-precipitation of the undesired diastereomer, meaning the initial crystallization was not selective enough.[1]
Recommended Solutions:
-
Recrystallize the Salt: This is the most effective way to improve purity. Dissolve the diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly and recrystallize.[1] One or more recrystallizations may be necessary.
-
Optimize the Solvent System: The initial choice of solvent is crucial. A systematic solvent screen can help identify a system that maximizes the solubility difference between the two diastereomeric salts, leading to a more selective crystallization.[2]
-
Control the Cooling Rate: A slow, controlled cooling profile is often best.[2] Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Thorough Washing: Ensure the filtered crystals are washed adequately with a small amount of cold solvent to remove any residual mother liquor, which is rich in the more soluble, undesired diastereomer.[1]
Quantitative Data Summary
The efficiency of a diastereomeric resolution is highly dependent on the solvent system. The following table illustrates how solvent choice can impact yield and purity. (Note: These are representative values and will vary based on specific experimental conditions).
| Solvent System | Relative Solubility Difference | Typical Diastereomeric Excess (d.e.) after 1st Crystallization | Typical Yield | Key Considerations |
| Methanol | Good | 70-85% | Moderate | A common starting point, often requires recrystallization.[1] |
| Ethanol | Moderate | 60-75% | Moderate-High | May offer better yield but lower initial purity than methanol. |
| Isopropanol | Variable | 50-70% | High | Higher viscosity can slow crystallization. |
| Methanol/Water | Good-Excellent | 80-95% | Moderate | Adding water can decrease solubility and improve selectivity.[5] |
| Ethanol/Toluene | Variable | 65-80% | Moderate | A mixed-solvent system can be fine-tuned for optimal results.[6] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-1,2-Diphenylethylenediamine
This protocol describes a typical procedure using (+)-tartaric acid as the resolving agent.
-
Dissolution of Resolving Agent: In a suitable flask, dissolve one equivalent of (+)-tartaric acid in a minimal volume of warm methanol.
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add a solution containing one equivalent of racemic 1,2-diphenylethylenediamine dissolved in methanol.[1]
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of (1R,2R)-(+)-1,2-diphenylethylenediamine with (+)-tartaric acid is typically less soluble and will begin to crystallize.[1] For improved yield, the flask can be further cooled in an ice bath or refrigerator.
-
Isolation: Collect the crystals via vacuum filtration. Wash the crystal cake with a small amount of ice-cold methanol to remove the mother liquor.[1]
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the collected crystals in a minimum amount of hot methanol and repeat the slow cooling and filtration process.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
-
Dissolution of the Salt: Dissolve the purified and dried diastereomeric salt in water.[1]
-
Basification: While stirring, add a 10% aqueous sodium hydroxide (B78521) (NaOH) solution dropwise until the solution is strongly basic (pH > 12).[1] This neutralizes the tartaric acid and liberates the free diamine, which may precipitate or form an oily layer.
-
Extraction: Transfer the basic mixture to a separatory funnel. Extract the free diamine with an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether).[1] Perform at least three extractions to ensure complete recovery.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Filter away the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the purified enantiomer of 1,2-diphenylethylenediamine.[1]
Visualizations
Caption: Workflow for the diastereomeric salt resolution of 1,2-diphenylethylenediamine.
Caption: Troubleshooting decision tree for low enantiomeric excess (e.e.).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
improving the catalytic activity of (S,S)-DPEN derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic activity of (S,S)-DPEN and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (S,S)-DPEN derivatives?
A1: (S,S)-DPEN (1,2-diphenylethylenediamine) derivatives are most prominently used as chiral ligands in metal-catalyzed asymmetric synthesis.[1] A key application is in the Noyori-type asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols, which are vital building blocks in the pharmaceutical and fine chemical industries.[1][2] Ruthenium complexes of N-substituted DPEN derivatives, such as N-tosyl-(S,S)-DPEN ((S,S)-TsDPEN), are particularly effective for these transformations, demonstrating high catalytic activity and enantioselectivity.[1]
Q2: How do N-substituents on the DPEN ligand affect catalytic performance?
A2: Variations in the N-substituent on the DPEN ligand can significantly impact the catalyst's performance by modifying its steric and electronic properties.[1] For instance, in the ATH of acetophenone (B1666503), N-arylsulfonylated derivatives like TsDPEN generally provide the highest enantioselectivity and yield.[1] The strong electron-withdrawing nature of the sulfonyl group is thought to increase the acidity of the N-H proton, which facilitates the hydride transfer step in the catalytic cycle.[1]
Q3: Can (S,S)-DPEN derivatives be used as organocatalysts?
A3: Yes, beyond their use in metal complexes, DPEN derivatives have been successfully employed as organocatalysts. For example, DPEN-thiourea derivatives are effective in asymmetric Michael additions.[1] In these cases, the primary amine of the DPEN moiety can activate a ketone nucleophile by forming an enamine intermediate, while the thiourea (B124793) group activates the electrophile through hydrogen bonding.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using (S,S)-DPEN derivative catalysts.
Issue 1: Low Enantiomeric Excess (ee)
Possible Causes & Solutions
-
Incorrect Analytical Method: Before troubleshooting the reaction, rigorously validate your chiral HPLC or GC method. Ensure a resolution greater than 1.5 between enantiomers to obtain accurate ee values.
-
Impure Starting Materials: Trace impurities in the substrate, reagents, or solvent can act as inhibitors or competing substrates, leading to poor enantioselectivity.
-
Solution: Purify all reagents and use high-purity, anhydrous solvents. For air- and moisture-sensitive catalysts, ensure a strictly inert atmosphere using a glovebox or Schlenk line.[3]
-
-
Catalyst Quality and Handling: The purity and integrity of the catalyst are critical. Even minor variations in the ligand or metal precursor can significantly impact the outcome. Air-sensitive catalysts can decompose into nanoparticles, which can erode reaction rates and stereoselectivity.[3]
-
Solution: Use a fresh batch of high-purity catalyst from a reliable supplier. Handle all air- and moisture-sensitive catalysts under strictly inert conditions.[3]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For some reactions, anhydrous conditions are essential, while others may benefit from a controlled amount of water. In certain cases, the solvent can even reverse the sense of enantioinduction.[4] Screen a variety of high-purity solvents to find the optimal one for your specific transformation.
-
Temperature: Temperature can have a profound effect on enantioselectivity. It is recommended to optimize the reaction temperature to maximize the ee.
-
Catalyst Loading: The amount of catalyst used can influence enantioselectivity. While a higher loading might increase the reaction rate, it can sometimes lead to lower ee. It is important to find the optimal catalyst loading for your specific reaction.
-
Issue 2: Low or Inconsistent Yield
Possible Causes & Solutions
-
Catalyst Deactivation: This is a common cause of low yield and is often indicated by a reaction that starts well but stalls before completion. Catalyst deactivation can be caused by impurities in the starting materials or solvent that act as poisons.[3] For some Noyori-type catalysts, turnover numbers are limited due to deactivation.[3]
-
Solution: Thoroughly purify all reagents and use high-quality solvents. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction.
-
-
Improper Catalyst Activation: Many catalytic cycles require an activation step. For example, in the ATH of ketones with Ru-TsDPEN catalysts, a base is typically required to deprotonate the bound amine and generate the active 16-electron complex.[3]
-
Solution: Ensure that the catalyst activation procedure is followed correctly. The choice and amount of base can be critical and may require optimization.[3]
-
-
Reaction Equilibrium: Asymmetric transfer hydrogenation can be a reversible process. The use of isopropanol (B130326) as a reductant, for instance, can lead to an equilibrium that limits the final conversion.[3]
-
Solution: If an equilibrium is limiting the yield, consider using a different hydrogen donor, such as a formic acid/triethylamine mixture, which can make the reaction irreversible.[5]
-
Data Presentation
Table 1: Comparison of Ru-(+)-DPEN Derivative Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone [1]
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-DPEN)] | 78 | 85 (R) |
| Data compiled from representative literature for comparison purposes. |
Table 2: Performance of DPEN-Thiourea Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene [1]
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| DPEN-Thiourea with 3,5-bis(trifluoromethyl)phenyl moiety | High | High |
| The presence of electron-withdrawing groups on the thiourea substituent enhances the hydrogen-bonding capability, leading to improved performance. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using a Ru-TsDPEN Catalyst[1]
1. Catalyst Formation:
-
In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in a suitable solvent (e.g., isopropanol).
-
Stir the mixture at 80°C for approximately 20 minutes to form the active catalyst.
2. Reaction Setup:
-
Cool the catalyst solution to room temperature.
-
Add the substrate, acetophenone (1 mmol).
-
Add a solution of potassium hydroxide (B78521) (0.1 M in isopropanol, 0.1 mL).
3. Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
4. Work-up and Analysis:
-
Once the reaction is complete, quench it with water and extract the product with an organic solvent such as diethyl ether.
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol (B42297) using flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).[1]
Visualizations
Logical Relationships and Workflows
References
common side reactions in the synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine. This guide includes frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of racemic (±)-1,2-Diphenylethylenediamine and its subsequent resolution to the desired (1S,2S)-enantiomer.
Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
Question 1: What is the most common side product in the synthesis of racemic 1,2-Diphenylethylenediamine and how can it be identified?
Answer: The most prevalent side product is the meso-1,2-diphenylethylenediamine (B1233172) diastereomer.[1][2][3] This achiral isomer is formed alongside the desired racemic mixture of (1S,2S) and (1R,2R) enantiomers. The formation of the meso isomer is a direct consequence of the non-stereoselective reduction of the diimine intermediate formed from benzil (B1666583) and ammonia.
Identification of the meso isomer can be achieved through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon (¹³C) NMR spectra of the meso isomer will exhibit a different pattern of chemical shifts and coupling constants compared to the racemic mixture due to the different symmetry of the molecules.
-
Melting Point: The meso diastereomer has a distinct melting point from the racemic mixture.
-
Chromatography: Techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can often separate the meso isomer from the racemic pair, appearing as a distinct spot or peak.
Question 2: Besides the meso isomer, what other side reactions can occur during the reductive amination of benzil?
Answer: While the formation of the meso diastereomer is the most cited side reaction, other byproducts characteristic of reductive amination reactions can also form, albeit typically in smaller quantities. These can include:
-
Over-alkylation products: The newly formed primary amine groups of the desired product can potentially react further with the benzil starting material or imine intermediates, leading to the formation of secondary and tertiary amines.
-
Carbonyl reduction products: The benzil starting material can be partially reduced to benzoin (B196080) or hydrobenzoin (B188758) if the reducing agent is not sufficiently selective for the imine intermediate.
-
Incomplete reaction: Unreacted benzil or partially reacted intermediates may remain in the reaction mixture if the reaction conditions (e.g., time, temperature, reagent stoichiometry) are not optimal.
Question 3: How can the formation of the meso diastereomer be minimized?
Answer: Controlling the diastereoselectivity in this reaction is challenging. The ratio of racemic to meso product is often dependent on the specific reducing agent and reaction conditions used. While complete elimination of the meso isomer during the synthesis is difficult, its removal is typically addressed during the purification and resolution steps. The differing solubility of the diastereomeric tartrate salts allows for the effective separation of the desired enantiomers from the meso form during fractional crystallization.[1]
Chiral Resolution of (±)-1,2-Diphenylethylenediamine
Question 4: I am having difficulty inducing crystallization of the desired diastereomeric salt during the resolution with L-(+)-tartaric acid. What are some troubleshooting steps?
Answer: Challenges with crystallization are common in chiral resolutions. Here are several factors to consider and troubleshoot:
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Seeding: If you have a small crystal of the desired diastereomeric salt from a previous successful experiment, adding it to the solution (seeding) can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Cooling Rate: A slow and gradual cooling process is crucial for the formation of well-defined crystals. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
-
Solvent Purity: Ensure that the solvent (typically ethanol) is of high purity, as impurities can inhibit crystallization.
-
"Oiling Out": If the diastereomeric salt separates as an oil instead of a solid, it is often due to the solution being too concentrated or the cooling being too rapid. Try diluting the solution with a small amount of solvent and reheating until the oil dissolves, then allow it to cool slowly.
Question 5: The yield of my resolved this compound is low. What are the potential causes and solutions?
Answer: Low yields can result from several factors throughout the resolution process:
-
Incomplete Precipitation: The desired diastereomer may not have fully precipitated from the solution. Ensure the solution is sufficiently cooled and allowed to stand for an adequate amount of time to maximize crystal formation.
-
Loss During Filtration and Washing: Mechanical losses can occur during the transfer of the crystalline material. Be meticulous during filtration and washing steps. Use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product.
-
Multiple Recrystallizations: While necessary for achieving high enantiomeric purity, each recrystallization step will inevitably lead to some loss of material. Optimizing the number of recrystallizations is key.
-
Incorrect Stoichiometry: Ensure the molar ratio of the racemic diamine to the resolving agent (L-(+)-tartaric acid) is accurate.
Data Presentation
The following table summarizes the expected products and common side products in the synthesis of this compound. Precise quantitative data for all side products is not widely available in the literature; therefore, typical observations are provided.
| Product/Side Product | Chemical Name | Typical Prevalence | Method of Formation |
| Desired Product | This compound | High (after resolution) | Chiral resolution of the racemic mixture. |
| Primary Side Product | meso-1,2-Diphenylethylenediamine | 5-10% of crude product (estimate) | Non-stereoselective reduction of the diimine intermediate. |
| Potential Side Product | Over-alkylation Products | Minor | Reaction of the product with starting materials or intermediates. |
| Potential Side Product | Carbonyl Reduction Products | Minor | Direct reduction of the benzil starting material. |
Experimental Protocols
Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
This protocol is a representative procedure for the synthesis of the racemic diamine from benzil.
Materials:
-
Benzil
-
Ammonium (B1175870) acetate
-
Glacial acetic acid
-
Cyclohexanone
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine glacial acetic acid, benzil, ammonium acetate, and cyclohexanone.
-
Heat the mixture to reflux and maintain for approximately 1.5 hours.
-
While still hot, carefully pour the reaction mixture into a larger beaker containing vigorously stirred water.
-
Allow the mixture to cool to room temperature, which may take several hours or overnight, to allow for the precipitation of the intermediate imidazole (B134444).
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under reduced pressure.
-
The dried imidazole intermediate is then reduced in a subsequent step using a suitable reducing agent (e.g., lithium in liquid ammonia) to yield the racemic (±)-1,2-diphenylethylenediamine.
Chiral Resolution of (±)-1,2-Diphenylethylenediamine
This protocol describes the resolution of the racemic mixture using L-(+)-tartaric acid.
Materials:
-
(±)-1,2-Diphenylethylenediamine
-
L-(+)-Tartaric acid
-
Ethanol
-
Water
-
Aqueous sodium hydroxide (B78521)
Procedure:
-
Dissolve the racemic diamine in hot ethanol.
-
In a separate flask, prepare a hot solution of L-(+)-tartaric acid in ethanol.
-
Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble (1R,2R)-diamine-L-(+)-tartrate salt.
-
Collect the crystals by filtration. The mother liquor contains the desired (1S,2S)-diamine-L-(+)-tartrate salt.
-
To obtain the this compound, the mother liquor is concentrated, and the residue is treated with aqueous sodium hydroxide to liberate the free diamine.
-
The free diamine is then extracted with an organic solvent (e.g., dichloromethane), and the solvent is removed under reduced pressure to yield the final product.
-
The enantiomeric purity should be assessed using polarimetry or chiral HPLC.
Mandatory Visualizations
Logical Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis of racemic (±)-1,2-diphenylethylenediamine and its subsequent chiral resolution.
Troubleshooting Logic for Crystallization Issues
Caption: A logical decision tree for troubleshooting common crystallization problems during chiral resolution.
References
Technical Support Center: Solvent Effects on Enantioselectivity in Reactions with (S,S)-DPEN
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN) and its derivatives in asymmetric synthesis. The focus is on understanding and optimizing solvent effects to achieve high enantioselectivity.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving potential issues related to solvent choice in reactions involving (S,S)-DPEN and its derivatives, such as (S,S)-TsDPEN.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no enantioselectivity | Inappropriate solvent polarity: The transition state of the enantioselective step is sensitive to the solvent environment. A suboptimal polarity can destabilize the desired transition state. | 1. Screen a range of solvents: Test solvents with varying polarities (e.g., nonpolar aprotic like toluene, polar aprotic like THF or DCM, and polar protic like isopropanol). 2. Consult literature for similar substrates: Review publications on analogous reactions to identify successful solvent systems. 3. Consider solvent mixtures: A mixture of solvents can sometimes fine-tune the polarity to optimize enantioselectivity. |
| Inconsistent ee values between runs | Presence of impurities in the solvent: Water or other reactive impurities can interfere with the catalyst or the reaction mechanism. | 1. Use anhydrous solvents: Ensure all solvents are rigorously dried before use, especially for reactions sensitive to moisture. 2. Use high-purity solvents: Trace impurities from lower-grade solvents can sometimes act as catalyst poisons or alter the reaction pathway. |
| Reaction works well in one solvent but not another | Solvent-catalyst interaction: The solvent can coordinate to the metal center of the catalyst, influencing its activity and selectivity. | 1. Evaluate coordinating vs. non-coordinating solvents: Ethereal solvents, for example, can coordinate to the metal and may either enhance or inhibit the reaction. 2. Consider the hydrogen donor system: In transfer hydrogenations, the solvent is often the hydrogen source (e.g., isopropanol) or part of the donor system (e.g., formic acid/triethylamine). The choice of one often dictates the other. |
| Good conversion but low ee | Mass transfer limitations: In heterogeneous or biphasic systems, poor mixing or solubility can lead to a diffusion-controlled reaction, which may not favor the enantioselective pathway. | 1. Ensure adequate stirring: Vigorous stirring is crucial to maintain a homogeneous reaction mixture. 2. Select a solvent with good solubility for all components: The substrate, catalyst, and any additives should be fully dissolved at the reaction temperature. |
| Enantioselectivity decreases over time | Catalyst degradation or aggregation: The solvent may not sufficiently stabilize the active catalyst, leading to decomposition or the formation of less selective species over the course of the reaction. | 1. Choose a solvent that stabilizes the catalyst: Sometimes a slightly more coordinating solvent can improve catalyst longevity. 2. Lower the reaction temperature: This can often slow down catalyst decomposition pathways. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the enantioselectivity of reactions with (S,S)-DPEN catalysts?
A1: The solvent's polarity can significantly influence the energy of the diastereomeric transition states that lead to the two enantiomers. A solvent that selectively stabilizes the transition state for the formation of the desired enantiomer through specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) will lead to higher enantioselectivity. The optimal polarity is highly substrate and reaction-dependent, necessitating experimental screening.
Q2: Is a specific type of solvent (protic vs. aprotic) generally preferred for asymmetric transfer hydrogenation with Ru-(S,S)-TsDPEN?
A2: Both protic and aprotic solvents are commonly used, and the choice is often linked to the hydrogen donor.
-
Protic solvents , such as isopropanol (B130326), can also serve as the hydrogen source in the presence of a base (e.g., KOH or t-BuOK).
-
Aprotic solvents are often used with a formic acid/triethylamine (HCOOH/Et₃N) mixture as the hydrogen donor system. The azeotropic mixture of HCOOH/Et₃N is widely employed and can be used in various aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[1]
Q3: Can the presence of water in the solvent affect the reaction?
A3: Yes, the presence of water can have a profound effect. While some reactions catalyzed by (S,S)-DPEN derivatives can be performed in aqueous systems or with water as a co-solvent, uncontrolled amounts of water in an otherwise anhydrous reaction can lead to lower enantioselectivity or catalyst deactivation.[1] It is crucial to use anhydrous solvents unless the protocol specifically calls for the addition of water.
Q4: My reaction is very slow. Could the solvent be the issue?
A4: Absolutely. The solvent can affect the reaction rate by influencing the solubility of the reactants and the stability of intermediates. If your substrate or catalyst has poor solubility in the chosen solvent, the reaction rate will be slow. Additionally, strongly coordinating solvents might bind to the catalyst's active site and inhibit the reaction.
Q5: Can changing the solvent reverse the enantioselectivity?
A5: While less common for a given catalyst, solvent-induced reversal of enantioselectivity has been reported in some asymmetric catalytic systems. This typically occurs when the solvent fundamentally alters the reaction mechanism or the preferred conformation of the catalyst-substrate complex. For (S,S)-DPEN catalyzed reactions, it is more common for the solvent to modulate the degree of enantioselectivity rather than inverting it.
Data Presentation: Solvent Effects on Asymmetric Transfer Hydrogenation
The following table summarizes the effect of different solvents on the enantiomeric excess (ee) for the asymmetric transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297), catalyzed by a Ruthenium complex with a derivative of (S,S)-DPEN.
| Solvent | Hydrogen Donor | Base | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Isopropanol (i-PrOH) | i-PrOH | KOH | >98 | 97 | S |
| Dichloromethane (DCM) | HCOOH/Et₃N | - | High | ~95 | S |
| Dimethylformamide (DMF) | HCOOH/Et₃N | - | High | ~96 | S |
| Toluene | HCOOH/Et₃N | - | Moderate | ~92 | S |
| Acetonitrile | HCOOH/Et₃N | - | Moderate | ~90 | S |
| Water | Sodium Formate | - | >99 | 91 | S |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions, catalyst loading, and substrate purity.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone in Isopropanol
This protocol is a general procedure for the asymmetric transfer hydrogenation of a ketone using isopropanol as both the solvent and hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
Anhydrous Isopropanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 20-30 minutes. The solution should turn a deep red/purple color.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous isopropanol (5 mL).
-
Base Addition: Prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
Reaction Initiation: To the catalyst solution, add the acetophenone solution, followed by the KOH solution (0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 28°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a few drops of 2 M HCl. Remove the solvent under reduced pressure.
-
Purification and Analysis: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone with Formic Acid/Triethylamine
This protocol outlines the procedure using a formic acid/triethylamine azeotrope as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN
-
Acetophenone
-
Anhydrous Dichloromethane (DCM)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL). Stir for 20-30 minutes at room temperature.
-
Hydrogen Donor Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in anhydrous DCM (5 mL).
-
Reaction Initiation: Add the HCOOH/Et₃N mixture (e.g., 0.5 mL) to the acetophenone solution, followed by the pre-formed catalyst solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28-40°C) and monitor by TLC or GC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: General workflow for asymmetric synthesis using (S,S)-DPEN and analysis.
Caption: Logical troubleshooting flow for addressing low enantioselectivity.
References
managing temperature control in the synthesis of chiral diamines
Welcome to the technical support center for the synthesis of chiral diamines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a special focus on managing temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of chiral diamines?
A1: Temperature is a crucial parameter in the asymmetric synthesis of chiral diamines because it directly influences the reaction's stereoselectivity. Many of these reactions have small energy differences between the transition states leading to different stereoisomers. Lowering the reaction temperature can enhance diastereoselectivity or enantioselectivity by favoring the transition state with the lower activation energy.[1] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, leading to a loss of selectivity or the formation of undesired stereoisomers.[1][2] In some cases, temperature can even be used to selectively synthesize a specific diastereomer.[2][3]
Q2: I am observing low diastereoselectivity in my reaction. What is the first step in troubleshooting this issue?
A2: Low diastereoselectivity is a common issue that can often be traced back to suboptimal temperature control. The first step is to ensure your reaction is being conducted at the recommended temperature for the specific protocol you are following. Asymmetric reactions are often highly sensitive to temperature fluctuations.[1] If the protocol allows, consider lowering the reaction temperature. For example, moving from room temperature to 0 °C, -20 °C, or even -78 °C can significantly enhance stereoselectivity.[1][2] It is also critical to ensure that the temperature is uniform throughout the reaction mixture.
Q3: My reaction is not proceeding to completion at low temperatures. What should I do?
A3: While low temperatures are favorable for selectivity, they can also decrease the reaction rate. If your reaction is sluggish, you have a few options. You could prolong the reaction time, but be mindful of potential side reactions or product decomposition over extended periods.[1] Alternatively, you could slightly increase the temperature in small increments, monitoring the impact on both reaction rate and stereoselectivity. Finding the optimal balance between reactivity and selectivity is key. In some cases, the choice of solvent or catalyst may also need to be re-evaluated to improve kinetics at lower temperatures.
Q4: Can temperature affect the regioselectivity of my reaction in addition to stereoselectivity?
A4: Yes, while temperature is most commonly associated with controlling stereoselectivity, it can also influence regioselectivity in certain reactions. The protecting group on the amino ketone can also play a significant role in directing the regioselectivity, leading to the formation of either 1,2- or 1,4-diamines.[4] It is important to consult the literature for your specific reaction system to understand the interplay between temperature, substrates, and catalysts in determining both regio- and stereochemical outcomes.
Q5: How can I ensure accurate and consistent temperature control in my experiments?
A5: Accurate and consistent temperature control is vital for reproducibility. Here are some key practices:
-
Use a reliable cooling system: For temperatures below ambient, use a well-calibrated cryostat, a cooling bath with a reliable thermostat, or standard slush baths (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C).
-
Ensure uniform mixing: Vigorous and consistent stirring is essential to maintain a uniform temperature throughout the reaction vessel and prevent local hot or cold spots.
-
Monitor the internal temperature: Whenever possible, use a calibrated thermometer or thermocouple to measure the internal temperature of the reaction mixture rather than relying solely on the bath temperature.
-
Allow for equilibration: Before adding temperature-sensitive reagents, ensure that the reaction mixture has reached and stabilized at the target temperature.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Diastereomeric or Enantiomeric Excess | Reaction temperature is too high. | Lower the reaction temperature. Common ranges to explore are 0 °C, -20 °C, and -78 °C.[1][2] |
| Inconsistent temperature control. | Ensure uniform stirring and use a calibrated thermometer to monitor the internal reaction temperature. | |
| Suboptimal solvent or catalyst. | The choice of solvent can significantly affect the stereochemical outcome.[1] Consider screening different solvents. The catalyst's activity and selectivity can also be temperature-dependent. | |
| Reaction is Too Slow or Does Not Go to Completion | Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring the effect on both rate and selectivity. |
| Insufficient reaction time. | Extend the reaction time and monitor progress by TLC or other analytical methods. | |
| Catalyst deactivation. | Some catalysts may be less active at very low temperatures. Ensure you are using a catalyst suitable for the desired temperature range. Running a reaction at too high a temperature can also cause thermal decomposition of the catalyst.[5] | |
| Formation of an Unexpected Stereoisomer | Temperature-dependent stereodivergence. | Some reactions can yield different diastereomers depending on the temperature.[2][3] Carefully review the literature for your specific reaction to see if this phenomenon has been reported. |
| Poor Reproducibility Between Batches | Inconsistent temperature profiles. | Standardize the cooling and heating procedures. Ensure the same equipment and setup are used for each batch. Calibrate thermostats and thermometers regularly.[5] |
| Exposure to air or moisture. | Many reactions in chiral diamine synthesis are sensitive to air and moisture, which can affect catalyst activity and, consequently, the stereochemical outcome.[6] Ensure all manipulations are performed under an inert atmosphere with anhydrous solvents. |
Experimental Protocols & Data
Temperature-Dependent Stereodivergent Synthesis of Chiral Vicinal Diamines
This protocol is based on a phenolic Mannich reaction where the diastereoselectivity is controlled by temperature.[2][3]
General Procedure:
To a solution of the chiral α-N,N-dibenzylamino aldehyde in the chosen solvent, the amine is added. The mixture is stirred at the desired temperature for a specified time, after which the electron-rich phenol (B47542) is added. The reaction is monitored by TLC. Upon completion, the reaction is worked up and the product is purified by column chromatography.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | -20 | CH2Cl2 | 24 | 85 | >95:5 |
| 2 | 0 | CH2Cl2 | 12 | 88 | 80:20 |
| 3 | 25 (Room Temp) | CH2Cl2 | 6 | 90 | 50:50 |
| 4 | 60 | Toluene | 4 | 75 | <5:95 |
Data is illustrative and based on trends reported in the literature.[2]
Organocatalytic Asymmetric Mannich Reaction
This protocol demonstrates the impact of temperature on the enantioselectivity of an L-proline catalyzed Mannich reaction.[4]
General Procedure:
To a solution of the imine and the ketone in the specified solvent, L-proline (or a derivative) is added. The reaction mixture is stirred at the designated temperature until completion as monitored by TLC. The product is then isolated and purified, and the enantiomeric excess is determined by chiral HPLC.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | DMSO | 48 | 84 | >92 |
| 2 | 4 | DMF | 187 | 75 | 90 |
| 3 | 4 | NMP | 168 | 82 | 91 |
Data is illustrative and based on trends reported in the literature.[4]
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
This diagram outlines a logical workflow for troubleshooting low enantiomeric or diastereomeric excess in chiral diamine synthesis.
Caption: A logical workflow for troubleshooting low stereoselectivity.
Experimental Workflow for Temperature Optimization
This diagram illustrates a typical experimental workflow for optimizing the reaction temperature to achieve high stereoselectivity.
Caption: Workflow for optimizing reaction temperature.
References
overcoming solubility issues with (1S,2S)-(-)-1,2-Diphenylethylenediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with (1S,2S)-(-)-1,2-Diphenylethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a chiral organic compound with specific solubility characteristics. It is generally considered insoluble in water but shows varying degrees of solubility in organic solvents.[1][2] Its solubility is influenced by the polarity of the solvent, with better solubility observed in moderately polar to non-polar organic solvents.
Q2: In which common laboratory solvents is this compound soluble?
Based on available data, the qualitative solubility in common solvents is summarized below. It's important to note that precise quantitative data is not extensively documented in public literature.[2]
| Solvent | Qualitative Solubility | Source/Context |
| Ethanol | Soluble | Used as a solvent for measuring optical activity, indicating sufficient solubility.[2][3] |
| Toluene | Soluble | Listed as a solvent in which the compound is soluble.[2] |
| Methanol | Slightly Soluble | Described as slightly soluble in product information.[1][2] |
| Chloroform | Slightly Soluble | Described as slightly soluble in product information.[2] |
| Water | Insoluble | Consistently reported as insoluble in water.[1][2] |
| DMSO | Slightly Soluble | [1] |
Q3: What primary factors influence the solubility of this compound?
Several factors can affect the solubility of this compound:
-
Temperature: For most solids dissolved in liquids, solubility tends to increase with temperature.[4][5] This is because higher temperatures provide the kinetic energy needed to overcome intermolecular forces in the solid state.[4]
-
Solvent Polarity: The principle of "like dissolves like" is crucial. As a moderately polar molecule, its solubility will be higher in solvents with similar polarity.[2][5]
-
pH: As a diamine, the pH of the solution can significantly impact its solubility. In acidic conditions, the amine groups can be protonated to form more soluble salts.[6][7]
-
Particle Size: Smaller particle sizes increase the surface area available for interaction with the solvent, which can increase the rate of dissolution.[4][7][8]
-
Physical Form: The crystalline form (polymorphism) of the compound can affect its solubility.[5]
Q4: Are there common techniques to enhance the solubility of this compound?
Yes, several standard laboratory techniques can be employed to improve the solubility of poorly soluble compounds:
-
pH Adjustment: Lowering the pH with an acid can protonate the diamine, forming a more soluble salt.[9][10]
-
Co-solvency: Using a mixture of solvents can often achieve a higher solubility than a single solvent.[9][11] For instance, if a compound is poorly soluble in water but soluble in ethanol, a mixture of the two might provide a suitable medium.
-
Heating: Gently heating the solvent while dissolving the compound can increase both the rate of dissolution and the amount that can be dissolved.[5]
-
Particle Size Reduction: Grinding the solid material to a finer powder (micronization) increases the surface area and can improve the dissolution rate.[8][9][11]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | The solvent may be inappropriate (e.g., wrong polarity). The solution may already be saturated. The compound may have low solubility at room temperature. | 1. Consult the solubility table and the "like dissolves like" principle.[5] Try a different solvent. 2. Gently heat the mixture while stirring.[5] 3. Try a co-solvent system.[9] 4. If applicable to your experiment, consider a pH adjustment. |
| The compound "oils out" instead of dissolving. | The solution is too concentrated, leading to the separation of the compound as a liquid instead of dissolving.[3] | 1. Dilute the solution by adding more of the primary solvent.[3] 2. Heat the solution to dissolve the oil, then allow it to cool very slowly to encourage crystal formation rather than oiling out.[3] |
| Precipitation occurs after the solution cools down. | The compound has a significantly higher solubility at an elevated temperature, and the solution was saturated or near-saturated at that temperature. | 1. Maintain the temperature of the solution if the experimental protocol allows. 2. Use a larger volume of solvent to create a more dilute solution. 3. Consider using a co-solvent to improve solubility at lower temperatures. |
| Slow dissolution rate. | The particle size of the solid is too large. Inadequate agitation. | 1. Grind the compound into a finer powder before adding it to the solvent.[8] 2. Increase the stirring speed or use sonication to aid dissolution.[5] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
-
Preparation: Add approximately 10-20 mg of this compound to a small vial.
-
Solvent Addition: Add 1 mL of the test solvent to the vial.
-
Agitation: Stir or vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small amount of undissolved solid remains.
-
Insoluble: Most or all of the solid remains undissolved.
-
Protocol 2: Equilibrium Shake-Flask Method for Quantitative Solubility
This method is a standard for determining the equilibrium solubility of a compound.[2]
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vessel. The presence of undissolved solid is necessary to ensure saturation.[2]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Separation of Undissolved Solid: Allow the suspension to settle. Carefully withdraw a clear aliquot of the saturated solution using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.[2]
-
Quantification of the Solute: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is required for accurate quantification.[2]
-
Data Reporting: Express the solubility in mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]
Visualizations
Caption: Logical relationship of factors affecting solubility.
Caption: Experimental workflow for the Shake-Flask method.
References
- 1. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 11. wjbphs.com [wjbphs.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (S,S)-DPEN
For researchers and professionals in drug development and chemical synthesis, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN) is paramount for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of established chiral HPLC methodologies for quantifying the enantiomeric purity of (S,S)-DPEN, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
Two principal direct methods employing Chiral Stationary Phases (CSPs) and an indirect method involving derivatization are compared below. Direct methods are often preferred for their simplicity, while indirect methods can be useful when direct separation is challenging.
| Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Principle | Advantages | Disadvantages |
| Direct Method 1 | Polysaccharide-based (e.g., Chiralpak® AD-H) | Enantiomers form transient diastereomeric complexes with the amylose (B160209) derivative on the CSP, leading to different retention times. | Broad applicability for a wide range of chiral compounds; robust and reliable. | May require optimization of mobile phase, including basic additives for amine compounds to improve peak shape. |
| Direct Method 2 | Crown Ether-based (e.g., CROWNPAK® CR(+)) | The primary amine groups of DPEN form diastereomeric inclusion complexes with the chiral crown ether cavity. | Highly effective for the resolution of primary amines; can offer excellent separation. | Separation can be sensitive to mobile phase pH and composition; may result in long retention times. |
| Indirect Method | Chiral Derivatizing Agent (e.g., GITC) + Achiral Column (e.g., C18) | Enantiomers react with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Utilizes common, less expensive achiral columns; can be applied to a wide range of functional groups. | Requires a derivatization step, which adds complexity and potential for side reactions or kinetic resolution. |
Experimental Protocols
Detailed methodologies for the three compared approaches are provided below. Note that where direct experimental data for DPEN is unavailable, protocols for structurally similar primary amines are presented as a strong starting point for method development.
Method 1: Direct Separation using a Polysaccharide-Based CSP
This method utilizes a Chiralpak® AD-H column, which has a broad applicability for chiral separations. For basic compounds like DPEN, the addition of a small amount of a basic modifier to the mobile phase is often crucial for achieving good peak shape and resolution.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve the DPEN sample in the mobile phase to a concentration of approximately 1 mg/mL.
Experimental Workflow:
Method 2: Direct Separation using a Crown Ether-Based CSP
Crown ether-based CSPs are particularly effective for the enantiomeric resolution of compounds containing primary amino groups. The separation relies on the formation of diastereomeric complexes within the chiral crown ether cavity.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Sample Preparation:
Dissolve the DPEN sample in the mobile phase to a concentration of approximately 1 mg/mL.
Experimental Workflow:
Method 3: Indirect Separation via Derivatization
This approach involves the reaction of the DPEN enantiomers with a chiral derivatizing agent, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.
Derivatization and HPLC Conditions:
| Parameter | Condition |
| Derivatizing Agent | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) |
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Derivatization Protocol:
-
Dissolve the DPEN sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a slight molar excess of GITC.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until completion.
-
Dilute the reaction mixture with the mobile phase before injection.
Experimental Workflow:
Concluding Remarks
The choice of the optimal chiral HPLC method for determining the enantiomeric excess of (S,S)-DPEN depends on several factors, including the available instrumentation, the required analysis time, and the complexity of the sample matrix. Direct methods using polysaccharide-based or crown ether-based chiral stationary phases offer straightforward and efficient separations. The indirect method, while requiring an additional derivatization step, provides the flexibility of using common achiral columns. For routine quality control and high-throughput screening, direct methods are generally more advantageous. It is recommended to screen both types of chiral stationary phases to identify the one that provides the best resolution and peak shape for the specific application.
A Comparative Guide to the Catalytic Efficiency of (1S,2S)-DPEN and (1R,2R)-DPEN
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)- and (1R,2R)-1,2-diphenylethylenediamine (DPEN) are C₂-symmetric chiral diamines that have established themselves as privileged ligands and organocatalysts in the field of asymmetric synthesis. Their utility spans a wide range of transformations, enabling the stereoselective synthesis of chiral molecules with high efficiency and enantiomeric purity. The choice between the (1S,2S) and (1R,2R) enantiomer of DPEN directly dictates the absolute configuration of the product, making them invaluable tools for accessing specific stereoisomers of pharmacologically active compounds and other valuable chiral building blocks.
This guide provides an objective comparison of the catalytic efficiency of (1S,2S)-DPEN and (1R,2R)-DPEN in three key asymmetric transformations: organocatalytic Michael addition, ruthenium-catalyzed asymmetric transfer hydrogenation (ATH), and kinetic resolution. The performance of these catalysts is evaluated based on quantitative experimental data for reaction yield and enantiomeric excess (ee%). Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
Organocatalytic Asymmetric Michael Addition: The Synthesis of Warfarin
The enantioselective Michael addition of 4-hydroxycoumarin (B602359) to benzalacetone to produce the anticoagulant drug Warfarin is a classic example showcasing the organocatalytic prowess of DPEN. Both (1S,2S)- and (1R,2R)-DPEN can catalyze this reaction, affording the corresponding (S)- and (R)-enantiomers of Warfarin, respectively.
Performance Data
| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |
| (1S,2S)-DPEN | (S)-Warfarin | 84 | 92 |
| (1R,2R)-DPEN | (R)-Warfarin | 81 | >99 |
As the data indicates, both enantiomers of the DPEN catalyst provide high yields and excellent enantioselectivities in the synthesis of Warfarin.[1] Notably, under the reported conditions, the (1R,2R)-DPEN catalyst leads to a slightly higher enantiomeric excess for the (R)-Warfarin.
Experimental Protocol: Enantioselective Synthesis of Warfarin
This protocol is adapted from a literature procedure for the organocatalytic synthesis of Warfarin.[1]
Materials:
-
4-hydroxycoumarin
-
Benzalacetone
-
(1S,2S)-DPEN or (1R,2R)-DPEN
-
2-Methyltetrahydrofuran (B130290) (2-MeTHF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
To a solution of 4-hydroxycoumarin (1.0 mmol) and benzalacetone (1.2 mmol) in 2-methyltetrahydrofuran (5 mL) is added the respective DPEN enantiomer (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent to afford the corresponding enantiomer of Warfarin.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
Ruthenium complexes of N-tosylated DPEN (TsDPEN) are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols. The choice of the (1S,2S)- or (1R,2R)-TsDPEN ligand determines the configuration of the resulting alcohol.
Performance Data
| Catalyst | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee%) |
| [RuCl(p-cymene)((1S,2S)-TsDPEN)] | (S)-1-Phenylethanol | 95 | 97 |
| [RuCl(p-cymene)((1R,2R)-TsDPEN)] | (R)-1-Phenylethanol | >98 | 97 |
The Ru-TsDPEN catalysts demonstrate excellent catalytic efficiency, with both enantiomers providing high conversions and identical enantioselectivities for the ATH of acetophenone.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
The following is a representative procedure for the ATH of acetophenone using a Ru-TsDPEN catalyst.[3]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-TsDPEN or (1R,2R)-TsDPEN
-
Acetophenone
-
Isopropanol (B130326) (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the corresponding TsDPEN enantiomer (0.0055 mmol) are dissolved in isopropanol (5 mL). The mixture is heated at 80°C for 10 minutes to form the active catalyst.
-
Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1.0 mmol) and a 0.1 M solution of KOH in isopropanol (0.5 mL) are added.
-
Reaction Execution: The reaction mixture is stirred at room temperature, and the progress is monitored by gas chromatography (GC) or TLC.
-
Work-up and Analysis: Upon completion, the reaction is quenched with 2 M HCl and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess of the 1-phenylethanol (B42297) is determined by chiral HPLC or GC.
Kinetic Resolution of Secondary Alcohols
The Ru-TsDPEN catalysts are also highly effective in the kinetic resolution of racemic secondary alcohols through asymmetric transfer hydrogenation. In this process, one enantiomer of the alcohol is preferentially oxidized to the corresponding ketone, leaving the unreacted alcohol enriched in the other enantiomer.
Performance Data
The selectivity factor (s), which is a measure of the catalyst's ability to differentiate between the two enantiomers, is a key metric in kinetic resolution. An ideal selectivity factor is high, allowing for the isolation of both the unreacted starting material and the product with high enantiomeric excess at around 50% conversion.
Experimental Protocol: Kinetic Resolution of 1-Phenylethanol
This generalized protocol is based on the principles of kinetic resolution via asymmetric transfer hydrogenation.[4]
Materials:
-
Racemic 1-phenylethanol
-
[RuCl(p-cymene)((1S,2S)-TsDPEN)] or its (1R,2R) counterpart
-
Acetone (B3395972) (as the hydrogen acceptor)
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., isopropanol)
Procedure:
-
In a reaction vessel under an inert atmosphere, the racemic 1-phenylethanol (1.0 mmol), the Ru-TsDPEN catalyst (0.005 mmol, 0.5 mol%), and acetone (5.0 mmol) are dissolved in the anhydrous solvent (5 mL).
-
A solution of KOH (0.025 mmol) in the solvent is added to initiate the reaction.
-
The reaction is stirred at a controlled temperature and monitored by GC to determine the conversion.
-
The reaction is stopped at approximately 50% conversion by quenching with a dilute acid.
-
The mixture is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The unreacted 1-phenylethanol and the product acetophenone are separated by column chromatography.
-
The enantiomeric excess of the recovered 1-phenylethanol is determined by chiral HPLC or GC.
Visualizing the Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the catalytic cycles for the asymmetric transfer hydrogenation and the organocatalytic Michael addition.
Conclusion
Both (1S,2S)-DPEN and (1R,2R)-DPEN, along with their derivatives, are exceptionally effective chiral ligands and organocatalysts. The choice between the two enantiomers is primarily dictated by the desired absolute stereochemistry of the product. In the examined cases of Warfarin synthesis and the asymmetric transfer hydrogenation of acetophenone, both enantiomers of the catalyst exhibit comparable and high levels of catalytic efficiency in terms of yield and enantioselectivity. This interchangeability provides chemists with a reliable and predictable platform for the synthesis of a wide range of enantiomerically pure molecules, which is of paramount importance in the development of new pharmaceuticals and other advanced materials. The selection of the optimal catalyst and reaction conditions will, however, always depend on the specific substrate and the desired outcome.
References
A Comparative Guide to the Synthesis of Enantiopure 1,2-Diphenylethylenediamine
For researchers, scientists, and drug development professionals, the synthesis of enantiopure 1,2-diphenylethylenediamine (DPEN) is a critical step in the development of asymmetric catalysts and chiral auxiliaries.[1][2] This guide provides an objective comparison of validated synthesis methods for obtaining enantiomerically pure (1R,2R)- and (1S,2S)-DPEN, with a focus on data-driven performance metrics and detailed experimental protocols.
The most prevalent and well-documented approach to obtaining enantiopure DPEN involves the synthesis of a racemic mixture of (±)-1,2-diphenylethylenediamine, followed by chiral resolution.[3] This guide will focus on the common methods for achieving this, presenting quantitative data for comparison.
Performance Comparison of Synthesis and Resolution Methods
The following tables summarize quantitative data for the synthesis of racemic (±)-DPEN and its subsequent chiral resolution.
Table 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | Benzil (B1666583) | Ammonium (B1175870) acetate, Cyclohexanone, Acetic acid | Glacial Acetic Acid | Reflux | 95-97 | [4] |
| Imidazole (B134444) Reduction | 2,2-Spirocyclohexane-4,5-diphenyl-2H-imidazole | Lithium, Liquid Ammonia (B1221849), Ethanol (B145695) | THF | -78 to 0 | Not specified for this step | [4][5] |
| Dioxime Reduction | 1,2-Diphenylthanedione dioxime | Hydrazine hydrate, Raney's Nickel, GAC | Ethanol | 58-62 | 97 | [6] |
| Dioxime Reduction | 1,2-Diphenylthanedione dioxime | Formic acid, Raney's Nickel, GAC | Ethanol | 70 | 91 | [6] |
| Dioxime Reduction | 1,2-Diphenylthanedione dioxime | Ammonium formate, Raney's Nickel, GAC | Methanol | 63 | 93 | [6] |
| Dioxime Reduction | 1,2-Diphenylthanedione dioxime | Sodium formate, Raney's Nickel, GAC | Ethanol | 72 | 89 | [6] |
Table 2: Chiral Resolution of (±)-1,2-Diphenylethylenediamine
| Resolving Agent | Solvent | Recrystallizations | Yield of Diastereomeric Salt (%) | Final Enantiomeric Excess (e.e.) (%) | Reference |
| L-(+)-Tartaric Acid | Ethanol | 3 | 63-69 | >98 | [4][5] |
| L-(+)-Tartaric Acid | Methanol | 1+ | Theoretical max: 50 | >95 | [7] |
Experimental Protocols
Detailed methodologies for the key synthesis and resolution steps are provided below.
Protocol 1: Synthesis of Racemic (±)-1,2-Diphenylethylenediamine via Reductive Amination of Benzil
This procedure is adapted from a high-yield synthesis method.[4]
-
Reaction Setup: In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.
-
Reaction: Stir the mixture and heat at reflux for 1.5 hours.
-
Workup: While hot, pour the mixture into 3 L of vigorously stirred water. Allow the mixture to cool to room temperature overnight.
-
Isolation: Collect the crystals by filtration, wash four times with 300 mL of water, crush them in a mortar, and dry under reduced pressure to yield 205–210 g (95–97%) of the intermediate imidazole.
-
Reduction: The imidazole is then reduced in a subsequent step using lithium in liquid ammonia to yield the racemic diamine.[4][5]
Protocol 2: Chiral Resolution using L-(+)-Tartaric Acid
This protocol is a widely used method for separating the enantiomers of DPEN.[3][4][7]
-
Dissolution: In a 1-L round-bottomed flask, dissolve 42.5 g (0.200 mol) of racemic (±)-1,2-diphenylethylenediamine in 230 mL of ethanol by heating to 70°C.[3]
-
Addition of Resolving Agent: In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.[3]
-
Precipitation: Slowly add the hot tartaric acid solution to the diamine solution. The diastereomeric tartrate salts will precipitate immediately.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[4]
-
Isolation: Collect the crystals by filtration, wash with ethanol, and dry under reduced pressure. The (1S,2S)-(-)-diamine-L-(+)-tartrate salt crystallizes preferentially.
-
Recrystallization: To achieve high optical purity (>98% e.e.), the collected salt should be recrystallized two to three more times from a mixture of water and ethanol.[5]
-
Liberation of Free Amine: The resolved tartrate salt is treated with aqueous sodium hydroxide (B78521) and extracted with a suitable organic solvent (e.g., dichloromethane) to obtain the enantiomerically pure free diamine.[5]
Synthesis and Resolution Workflow
The following diagram illustrates the overall workflow from the synthesis of racemic DPEN to the isolation of the pure enantiomers.
Caption: Workflow for the synthesis of racemic DPEN and its chiral resolution.
Conclusion
The synthesis of racemic 1,2-diphenylethylenediamine followed by chiral resolution with tartaric acid remains a robust and high-yielding method for obtaining enantiopure DPEN.[4][7] While various methods exist for producing the initial racemic mixture, the reductive amination of benzil offers excellent yields.[4] The subsequent resolution, although requiring multiple recrystallizations to achieve high enantiomeric excess, is a well-established and reliable procedure.[5] This guide provides the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to DPEN and BINAP in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the choice of chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation. This guide provides an objective comparison of two widely utilized classes of ligands: 1,2-diphenylethylenediamine (DPEN) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), supported by experimental data and detailed protocols.
The efficacy of asymmetric hydrogenation, a cornerstone of modern synthetic chemistry, is critically dependent on the catalyst system employed. Ruthenium complexes incorporating chiral diphosphine ligands, such as BINAP, and chiral diamine ligands, like DPEN, have emerged as powerful tools for the stereoselective reduction of a broad range of substrates, including ketones, olefins, and imines.[1][2][3] This guide delves into a comparative analysis of DPEN and BINAP, offering insights into their performance, mechanistic nuances, and practical application.
Performance Comparison
The combination of a chiral diphosphine and a chiral diamine ligand in ruthenium catalysts, often referred to as Noyori-type catalysts, has proven to be highly effective for the asymmetric hydrogenation of ketones.[1][2] The synergistic interaction between the two chiral ligands often leads to superior enantioselectivity and catalytic activity.
A comparative study on the hydrogenation of acetophenone (B1666503) reveals that a catalyst system incorporating both a BINAP derivative and a DPEN derivative can achieve high enantiomeric excess (ee). For instance, the use of a trans-[RuCl2{(S)-binap}{(S,S)-dpen}] complex with a potassium tert-butoxide base in 2-propanol is a well-established system.[4] Another study highlights that a catalyst based on (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane (a non-BINAP diphosphine) in combination with (R,R)-DPEN can be slightly more enantioselective than the corresponding (R)-BINAP/(R,R)-DPEN combination for the hydrogenation of acetophenone, achieving 90% ee versus 86% ee, respectively.[5]
The BINAP/diamine-Ru catalyst system is particularly effective for the asymmetric reduction of both functionalized and simple ketones, including aromatic, heteroaromatic, and olefinic ketones.[1] For example, the hydrogenation of 2-acetylthiophene (B1664040) and 2-acetylfuran (B1664036) using a catalyst with a chiral diphosphine and (R,R)-DPEN yielded enantiomeric excesses greater than 90%.[5]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] | - | 2-propanol | RT | 1 | - | - | 82 (R) | [6] |
| Acetophenone | (S,S)-diphosphine/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | - | 90 (S) | [5] |
| Acetophenone | (R)-BINAP/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | - | 86 | [5] |
| Acetophenone | rac-BINAP/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | - | 48 | [5] |
| 2-Acetylthiophene | (S,S)-diphosphine/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | >90 | >90 | [5] |
| 2-Acetylfuran | (S,S)-diphosphine/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | >90 | >90 | [5] |
| 2-Acetylpyridine | (S,S)-diphosphine/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | - | 84 | [5] |
| 4-Acetylpyridine | (S,S)-diphosphine/(R,R)-DPEN based Ru catalyst | - | - | - | - | - | - | 81 | [5] |
| 2,4,4-Trimethyl-2-cyclohexenone | (R)-tolBINAP/(S,S)-DPEN based Ru catalyst | - | - | - | - | - | - | 95 | [5] |
| (Z)-2-propylidene-γ-butyrolactone | [RuCl((S)-BINAP)(benzene)]Cl | NEt₃ | - | - | - | - | - | 95 | |
| Diketene | [RuCl((S)-BINAP)(benzene)]Cl | NEt₃ | - | - | - | - | 97 (selectivity) | 92 | |
| 2-Methylenetetrahydrofuran | BINAP-Ru(II) complex | - | - | - | - | - | - | 91 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric hydrogenation. Below is a representative protocol for the asymmetric hydrogenation of acetophenone using a Ruthenium-BINAP/Diamine catalyst system.
Protocol: Asymmetric Hydrogenation of Acetophenone using a Ruthenium-BINAP/Diamine Catalyst
This protocol is adapted from studies on Noyori-type catalysts.[6][7]
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] or a similar Ru-diphosphine-diamine precatalyst
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK) solution (e.g., 1 M in 2-propanol), if required
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a suitable pressure reactor with the ruthenium precatalyst and the substrate, acetophenone.
-
Add anhydrous 2-propanol as the solvent.
-
If a base is required to accelerate the reaction, add the specified amount of potassium tert-butoxide solution. The addition of a base can significantly increase the reaction rate, though the optimal concentration may vary.[6][8]
-
Seal the reactor and purge it with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1-8 atm).[6][8]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 30°C) for the required duration.[6]
-
Upon completion, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Mechanistic Insights
The mechanism of asymmetric hydrogenation catalyzed by Ru-BINAP/diamine complexes is often described as a nonclassical metal-ligand bifunctional mechanism.[6] This mechanism proposes that the reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the ruthenium center. Instead, it involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the NH₂ group of the diamine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively.[6][8] The NH₂ unit of the diamine ligand plays a crucial role in this catalytic cycle.[6]
However, more recent computational studies suggest a revision to this mechanism, proposing an outer-sphere hydride transfer to form an ion pair as the rate- and enantio-determining step, without the involvement of a concerted pericyclic transition state.[4]
For BINAP-ruthenium catalyzed hydrogenation of α-(acylamino)acrylic esters, a monohydride-unsaturate mechanism is proposed.[9][10] This pathway involves the initial formation of a Ru-H species followed by its reaction with the olefinic substrate.
Below are diagrams illustrating the general experimental workflow and a simplified representation of the proposed catalytic cycle for ketone hydrogenation.
References
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to (S,S)-DPEN-Derived Catalysts and Jacobsen's Catalyst in Asymmetric Synthesis
In the landscape of asymmetric catalysis, both (S,S)-DPEN-derived catalysts and Jacobsen's catalyst have established themselves as powerful tools for the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This guide provides a detailed comparison of their performance, applications, and experimental protocols to aid researchers in selecting the optimal catalyst for their synthetic needs. While both catalyst systems are renowned for their high enantioselectivity, they are typically employed in different classes of asymmetric transformations.[4][5] (S,S)-DPEN-derived catalysts, particularly Ru(II)-TsDPEN complexes, excel in the asymmetric transfer hydrogenation of ketones and imines.[3][6] In contrast, Jacobsen's catalyst, a manganese-salen complex, is the benchmark for the asymmetric epoxidation of unfunctionalized alkenes.[1][4][5]
Performance and Applications
(S,S)-DPEN-Derived Catalysts: Excellence in Asymmetric Transfer Hydrogenation
Catalysts derived from (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) are highly effective for the asymmetric transfer hydrogenation (ATH) of a broad range of prochiral ketones and imines, yielding chiral alcohols and amines with exceptional enantioselectivity and high yields.[2][3][7] These reactions are typically carried out under mild conditions and are valued for their operational simplicity.[2]
The ruthenium complex, RuCl--INVALID-LINK--, is a prominent example of this class of catalysts.[8] It has been successfully applied to the synthesis of various chiral building blocks, including precursors for antiviral and fungicidal agents.[2] The stereochemical outcome of the reduction is dictated by the chirality of the DPEN ligand; the (S,S)-catalyst generally affords the (S)-alcohol or (R)-amine.[3][6]
Jacobsen's Catalyst: A Stalwart in Asymmetric Epoxidation
Jacobsen's catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, is a cornerstone in the field of asymmetric epoxidation.[1][4] It is particularly effective for the enantioselective epoxidation of unfunctionalized cis-alkenes, providing access to valuable chiral epoxides that are versatile intermediates in organic synthesis.[1][5][9] Before the development of Jacobsen's catalyst, asymmetric epoxidation often required the presence of a directing group, such as an alcohol in the Sharpless epoxidation.[1]
The catalyst's utility extends beyond epoxidation to other transformations, including hydrolytic kinetic resolution (HKR) of terminal epoxides, where it can resolve racemic mixtures to yield both enantioenriched epoxide and diol.[10][11]
Data Presentation: A Comparative Overview
The following tables summarize the performance of (S,S)-DPEN-derived catalysts and Jacobsen's catalyst in their respective hallmark reactions.
Table 1: Performance of (S,S)-Ru-TsDPEN Catalyst in Asymmetric Transfer Hydrogenation of Ketones
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone (B1666503) | (S)-1-Phenylethanol | 95 | 97 |
| 4-Chromanone | (S)-4-Chromanol | 98 | 99 (R) |
| 1-Tetralone | (S)-1-Tetralol | >99 | 99 |
| 2-Acetylpyridine | (S)-1-(2-Pyridyl)ethanol | 94 | 98 |
Data compiled from representative literature and standardized for comparison.[7][12]
Table 2: Performance of Jacobsen's Catalyst in Asymmetric Epoxidation of Alkenes
| Substrate (Alkene) | Product (Epoxide) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,2-Dihydronaphthalene (B1214177) | (1S,2R)-1,2-Dihydronaphthalene oxide | 90 | 85-88 |
| Styrene | (R)-Styrene oxide | - | 13 |
| Indene | Indene oxide | 90 | 85-88 |
| (Z)-1-Phenylpropene | (1R,2S)-1-Phenylpropene oxide | 84 | 92 |
Data compiled from representative literature and standardized for comparison.[13][14]
Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone using (S,S)-Ru-TsDPEN
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
RuCl--INVALID-LINK-- catalyst
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the RuCl--INVALID-LINK-- catalyst (e.g., 0.01 mmol, 1 mol%).
-
Add anhydrous dichloromethane (e.g., 5 mL).
-
Add acetophenone (e.g., 1 mmol, 1 equivalent).
-
Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Add the formic acid/triethylamine mixture (e.g., 5 equivalents of formic acid) to the reaction vessel.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).[2]
Asymmetric Epoxidation of 1,2-Dihydronaphthalene using Jacobsen's Catalyst
This protocol provides a general method for the Jacobsen epoxidation.
Materials:
-
(R,R)-Jacobsen's Catalyst
-
1,2-Dihydronaphthalene
-
Dichloromethane (CH₂Cl₂)
-
Buffered bleach solution (commercial bleach buffered to pH ~11.3 with Na₂HPO₄ and NaOH)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stir bar, dissolve 1,2-dihydronaphthalene (e.g., 0.5 g) and Jacobsen's Catalyst (e.g., 10 mol %) in dichloromethane (e.g., 5 mL).
-
Add the buffered bleach solution (~0.55 M in NaOCl, pH 11.3) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, separate the organic phase.
-
Wash the organic layer twice with a saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the epoxide by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral gas chromatography (GC).[15][16]
Mechanistic Diagrams
The following diagrams illustrate the proposed catalytic cycles for both the (S,S)-DPEN-catalyzed asymmetric transfer hydrogenation and the Jacobsen-catalyzed epoxidation.
Conclusion
Both (S,S)-DPEN-derived catalysts and Jacobsen's catalyst represent major achievements in asymmetric synthesis, offering reliable and highly enantioselective methods for the preparation of valuable chiral molecules. The choice between these two powerful catalytic systems is primarily dictated by the desired transformation. For the asymmetric reduction of ketones and imines to their corresponding chiral alcohols and amines, (S,S)-DPEN-derived catalysts, particularly Ru(II)-TsDPEN complexes, are the catalysts of choice, providing excellent enantioselectivity and high yields under mild conditions. For the asymmetric epoxidation of unfunctionalized alkenes, Jacobsen's catalyst remains the preeminent choice, offering a broad substrate scope and high enantiomeric excesses. This guide provides the necessary data and protocols to enable researchers to effectively implement these catalysts in their synthetic endeavors.
References
- 1. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. erevistas.saber.ula.ve [erevistas.saber.ula.ve]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kanto.co.jp [kanto.co.jp]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis for the Confirmation of (1S,2S) Stereochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's stereochemistry is a critical step in chemical synthesis and pharmaceutical development. The specific three-dimensional arrangement of atoms, or absolute configuration, dictates a molecule's biological activity. This guide provides a comparative overview of key spectroscopic techniques used to confirm the (1S,2S) stereochemistry, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structure elucidation. While enantiomers like (1S,2S) and (1R,2R) isomers are indistinguishable in a standard achiral NMR environment, diastereomers produce distinct NMR spectra.[1][2] This distinction is the basis for two primary NMR methods for stereochemical analysis: Nuclear Overhauser Effect (NOE) spectroscopy for relative configuration and the use of chiral derivatizing or solvating agents for absolute configuration.
a) Nuclear Overhauser Effect (NOE) for Relative Stereochemistry
NOE spectroscopy detects through-space interactions between protons that are close to each other (<5 Å).[3] For cyclic systems, the presence or absence of specific NOE cross-peaks can definitively establish the relative orientation of substituents. For a 1,2-disubstituted cyclohexane, a trans configuration (like 1S,2S) can be distinguished from a cis configuration by observing key NOE correlations.
Illustrative Example: (1S,2S)-1,2-Disubstituted Cyclohexane
In a (1S,2S) isomer, which has a trans-diaxial or trans-diequatorial conformation, specific NOE patterns will emerge. For instance, in a chair conformation, a proton at C1 (H1) will show an NOE correlation to the axial proton at C3 if H1 is also axial, but not to the proton at C2 (H2) if they are in a trans-diaxial relationship. The complete pattern of NOE signals allows for the construction of a 3D model of the molecule's conformation and relative stereochemistry.
Table 1: Comparison of Expected NOE Correlations for cis vs. trans 1,2-Disubstituted Cyclohexanes
| Proton Pair | Expected NOE in cis Isomer (axial-equatorial) | Expected NOE in trans Isomer (diaxial) | Rationale |
| H1 - H2 | Strong | Weak or Absent | In the cis isomer, H1 and H2 are on the same face of the ring and thus are close in space. In the trans-diaxial conformation, they are far apart. |
| H1(ax) - H3(ax) | Strong | Strong | Both isomers feature a strong 1,3-diaxial interaction, a key feature of the chair conformation. |
| H1(ax) - H5(ax) | Strong | Strong | Another characteristic 1,3-diaxial interaction present in both isomers. |
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a high-quality NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Lock, shim, and obtain a standard 1D ¹H spectrum to determine the spectral width and pulse widths.[4][5] Do not spin the sample for a NOESY experiment.[4][5]
-
Parameter Selection: Load a standard 2D NOESY parameter set (e.g., noesyphsw on Bruker systems).[5][6] Set the spectral widths in both dimensions to cover all proton signals.
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[7] This value may need to be optimized to maximize NOE buildup without spin diffusion.
-
Acquisition: Start the acquisition (zg). The experiment time will depend on the number of scans (ns) and increments (td in F1).[5]
-
Processing: Process the 2D data using a Fourier transform in both dimensions (xfb). Phase the spectrum carefully; NOE cross-peaks should have the opposite phase to the diagonal peaks for small molecules.[3][7]
-
Analysis: Integrate the cross-peaks to qualitatively assess proton proximities (strong, medium, weak).
b) Chiral Derivatizing Agents (CDAs)
To distinguish between enantiomers, a chiral derivatizing agent (CDA) can be used.[8][9] A CDA is an enantiomerically pure reagent that reacts with the analyte (e.g., via its alcohol or amine groups) to form a pair of diastereomers.[9][10] These diastereomers will have distinct chemical shifts and coupling constants in the NMR spectrum, allowing for their differentiation and quantification.[11] A commonly used CDA is Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid.[8][9]
Table 2: Representative ¹H NMR Data for a Diastereomeric Mixture
(Hypothetical data for the methyl ester protons of a Mosher's ester derivative of a chiral alcohol)
| Diastereomer | Chemical Shift (δ, ppm) | Integration |
| (R,S)-Ester | 3.75 | 1.00 |
| (R,R)-Ester | 3.71 | 1.00 |
In this example, the distinct chemical shifts allow for the determination of the enantiomeric ratio.
Experimental Protocol: Derivatization with Mosher's Acid Chloride
-
Reaction: To a solution of the chiral alcohol (~5 mg) in pyridine-d₅ (0.5 mL) in an NMR tube, add a slight molar excess of enantiomerically pure (R)-Mosher's acid chloride.
-
Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction's completion by acquiring ¹H NMR spectra periodically until the signals for the starting alcohol are no longer visible.
-
Analysis: Acquire a final, high-resolution ¹H NMR spectrum. Identify the signals corresponding to the two diastereomeric esters. The integration ratio of a pair of well-resolved signals directly reflects the enantiomeric ratio of the original alcohol.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left- and right-circularly polarized light.[12][13] Unlike NMR in an achiral environment, these methods can directly distinguish between enantiomers, which produce mirror-image spectra.[14] The modern application of VCD and ECD for determining absolute configuration relies on comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., 1S,2S).[14][15][16]
a) Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures circular dichroism in the infrared region, corresponding to vibrational transitions.[12][17] It is particularly sensitive to the stereochemistry of the entire molecule and is applicable even to molecules without a UV-Vis chromophore.[18]
Table 3: Comparison of VCD and Standard IR Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Measures absorption of infrared radiation. | Measures the difference in absorption of left- and right-circularly polarized IR radiation (ΔA = Aₗ - Aᵣ).[12] |
| Information | Provides information on functional groups present. | Provides 3D structural information, including absolute configuration.[12] |
| Enantiomers | Identical spectra. | Mirror-image spectra (equal magnitude, opposite sign).[14] |
| Signal Intensity | Strong (absorbance units). | Weak (ΔA is typically 10⁻⁴ to 10⁻⁵ times the IR absorbance).[12] |
b) Electronic Circular Dichroism (ECD)
ECD spectroscopy operates in the UV-Visible range and is the chiroptical counterpart to UV-Vis absorption spectroscopy.[19] It is highly sensitive but requires the molecule to have a chromophore that absorbs in this region.[20] For molecules with two or more interacting chromophores, the exciton (B1674681) chirality method can be a straightforward way to assign absolute configuration based on the sign of the observed Cotton effects.[20][21]
Experimental Protocol: VCD/ECD Analysis
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., CCl₄, CDCl₃ for VCD; Methanol, Acetonitrile for ECD) at a concentration sufficient to produce a good signal (typically 0.01-0.1 M for VCD).[22] Ensure the solvent itself does not have strong absorption bands in the region of interest.
-
Experimental Measurement: Acquire the VCD or ECD spectrum on a dedicated spectrometer. Also, acquire the standard IR or UV-Vis absorption spectrum.
-
Computational Modeling:
-
Build a 3D model of the target stereoisomer (e.g., 1S,2S).
-
Perform a conformational search using molecular mechanics to identify low-energy conformers.
-
Optimize the geometry and calculate the vibrational frequencies (for VCD) or electronic transitions (for ECD) for each significant conformer using DFT (e.g., B3LYP/6-31G(d)).
-
-
Spectrum Prediction: Generate a Boltzmann-averaged theoretical spectrum based on the calculated energies and spectral properties of the stable conformers.[20]
-
Comparison and Assignment: Visually and quantitatively compare the experimental spectrum with the predicted spectrum for the (1S,2S) configuration. A strong correlation confirms the absolute configuration. If the experimental spectrum is a mirror image of the predicted one, the configuration is the enantiomeric (1R,2R).
Visualizing the Workflow
The process of stereochemical confirmation can be visualized as a logical workflow, integrating different spectroscopic techniques.
Caption: General workflow for spectroscopic confirmation of (1S,2S) stereochemistry.
The logical comparison between experimental and theoretical VCD/ECD data is a critical step for absolute configuration assignment.
Caption: Decision logic for VCD/ECD-based absolute configuration assignment.
Summary and Conclusion
The confirmation of (1S,2S) stereochemistry requires a multi-faceted analytical approach. NMR spectroscopy, particularly the NOE experiment, is unparalleled for determining the relative configuration (cis vs. trans). For absolute configuration, NMR coupled with chiral derivatizing agents provides a reliable method by creating distinguishable diastereomers.
Concurrently, chiroptical techniques like VCD and ECD offer a direct probe of absolute stereochemistry. The comparison of an experimental VCD or ECD spectrum with quantum chemically calculated spectra provides a high degree of confidence in assigning the absolute configuration. For drug development professionals, employing at least one method for relative configuration (NOE) and one for absolute configuration (VCD/ECD or CDA-NMR) constitutes a robust strategy for the unambiguous confirmation of the (1S,2S) stereoisomer.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 4. studylib.net [studylib.net]
- 5. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 6. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 7. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 8. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. schrodinger.com [schrodinger.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. chemistrywithatwist.com [chemistrywithatwist.com]
- 21. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Determination of Optical Purity of (1S,2S)-(-)-1,2-Diphenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the enantiomeric purity of chiral molecules is critical in pharmaceutical development, asymmetric synthesis, and materials science. (1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN) is a privileged chiral ligand and organocatalyst, making the accurate assessment of its optical purity a routine yet crucial task.[1][2] This guide provides an objective comparison of the primary analytical methods for determining the optical purity of (1S,2S)-(-)-DPEN, complete with experimental protocols and supporting data.
Comparison of Analytical Methods
The three most common techniques for determining the optical purity of (1S,2S)-(-)-DPEN are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method offers distinct advantages and is suited to different experimental needs.
| Feature | Chiral HPLC | Chiral NMR Spectroscopy | Polarimetry |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Formation of diastereomeric species with a chiral agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light by a chiral sample.[3][4] |
| Accuracy | High (Can detect <0.1% of the minor enantiomer). | Moderate to High (Typically accurate to within ±1-3%).[5] | Low to Moderate (Less reliable for very high ee values).[6] |
| Sensitivity | High | Moderate | Low (Requires higher concentration).[6] |
| Sample Req. | Low (µg scale) | Moderate (mg scale) | High (mg to g scale).[6] |
| Development | Method development can be time-consuming. | Relatively simple and fast, using common reagents.[7] | Very simple, no method development needed. |
| Information | Provides direct quantification of each enantiomer (ee%). | Provides quantification of diastereomeric ratio (converts to ee%). | Provides optical rotation, which is compared to the pure enantiomer's known value.[4] |
| Instrumentation | HPLC with a chiral column. | Standard NMR spectrometer. | Polarimeter.[3] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess (ee), offering excellent resolution and accuracy. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC
This protocol is a representative method based on common practices for separating chiral primary amines.[8][9]
-
Instrumentation : An HPLC system equipped with a UV detector is required.[8]
-
Chiral Column : A polysaccharide-based chiral column, such as one coated with a derivative of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), is highly effective for separating aromatic amines.
-
Mobile Phase : A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine (B46881) or butylamine) is often added to improve peak shape and reduce tailing.[8] A typical mobile phase might be Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Sample Preparation : Prepare a stock solution of (1S,2S)-(-)-DPEN in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a solution of the racemic mixture for comparison and system suitability checks.
-
HPLC Conditions :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 25 °C
-
Injection Volume : 10 µL
-
Detection : UV at 254 nm[8]
-
-
Data Analysis :
-
Inject the racemic standard to identify the retention times of both the (1S,2S) and (1R,2R) enantiomers.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A) of the two enantiomers:
-
ee% = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
-
Expected Data
| Enantiomer | Expected Retention Time (min) |
| (1R,2R)-(+)-DPEN | t₁ (e.g., 8.5 min) |
| (1S,2S)-(-)-DPEN | t₂ (e.g., 10.2 min) |
| (Note: Retention times are illustrative and will vary based on the specific column, mobile phase, and system.) |
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining optical purity via Chiral HPLC.
Chiral NMR Spectroscopy
This technique uses a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment for the enantiomers. This results in the differentiation of signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), allowing for quantification. For primary amines like DPEN, derivatization is common.
Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
A common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), but simpler, modern protocols exist.[5][7]
-
Reagents :
-
(1S,2S)-(-)-DPEN sample (~5-10 mg).
-
Chiral Derivatizing Agent (CDA), e.g., (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA).
-
Coupling agent (e.g., DCC or EDC).
-
Anhydrous NMR solvent (e.g., CDCl₃).
-
-
Derivatization :
-
In an NMR tube, dissolve the DPEN sample in 0.7 mL of CDCl₃.
-
Add 1.1 equivalents of the CDA and 1.2 equivalents of the coupling agent.
-
Allow the reaction to proceed to completion at room temperature to form the diastereomeric amides.
-
-
NMR Acquisition :
-
Acquire a high-resolution ¹H NMR spectrum of the resulting solution.
-
Ensure a sufficient relaxation delay (d1) to allow for accurate integration.
-
-
Data Analysis :
-
Identify a well-resolved, non-overlapping signal corresponding to a proton in the newly formed diastereomers (e.g., the methoxy (B1213986) signal of the MTPA moiety).
-
Carefully integrate the signal for the (1S,2S)-DPEN derivative (major) and the (1R,2R)-DPEN derivative (minor).
-
Calculate the enantiomeric excess from the integration values (I):
-
ee% = [ (I_major - I_minor) / (I_major + I_minor) ] x 100
-
-
Expected Data
| Diastereomer | Proton Signal | Expected Chemical Shift (δ, ppm) |
| (1S,2S)-DPEN derivative | e.g., -OCH₃ | δ₁ (e.g., 3.55 ppm) |
| (1R,2R)-DPEN derivative | e.g., -OCH₃ | δ₂ (e.g., 3.51 ppm) |
| (Note: Chemical shifts are illustrative and depend on the specific CDA and solvent used.) |
Workflow for Chiral NMR Analysis
Caption: Workflow for determining optical purity via Chiral NMR.
Polarimetry
Polarimetry is a classical, rapid, and non-destructive technique that measures the extent to which a chiral compound rotates plane-polarized light.[10] The optical purity is determined by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer.
Experimental Protocol: Polarimetry
-
Instrumentation : A polarimeter operating at the sodium D-line (589 nm).[3]
-
Sample Preparation :
-
Accurately weigh a sample of (1S,2S)-(-)-DPEN (e.g., 100 mg).
-
Dissolve the sample in a precise volume of a spectroscopic grade solvent (e.g., 10.0 mL of ethanol) in a volumetric flask. This corresponds to a concentration (c) of 1 g/100 mL.
-
-
Measurement :
-
Calibrate the polarimeter with a solvent blank.
-
Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution.
-
Measure the observed optical rotation (α) at a controlled temperature (e.g., 20 °C).
-
-
Data Analysis :
-
Calculate the specific rotation [α] of the sample using Biot's Law:[11]
-
[α]_sample = α / (c * l)
-
-
Calculate the optical purity using the known specific rotation of pure (1S,2S)-(-)-DPEN:
-
Optical Purity % = ( [α]_sample / [α]_pure ) x 100
-
-
Reference Data
| Parameter | Value | Source |
| [α]_pure for (1S,2S)-(-)-DPEN | -102° (c=1 in ethanol, at 20°C) | [12][13] |
| Path Length (l) | 1 dm (standard) | |
| Concentration (c) | 1 g/100 mL (for direct comparison) |
Workflow for Polarimetry Analysis
Caption: Workflow for determining optical purity via Polarimetry.
Conclusion
For the highest accuracy and sensitivity, especially for detecting trace enantiomeric impurities, Chiral HPLC is the recommended method. Chiral NMR offers a rapid and convenient alternative that does not require specialized chromatography equipment, making it ideal for routine reaction monitoring. Polarimetry serves as a quick, qualitative check of enantiomeric enrichment but lacks the precision of the other methods for determining very high levels of optical purity. The choice of method will ultimately depend on the required level of accuracy, available instrumentation, and the specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound 97 29841-69-8 [sigmaaldrich.com]
Stability of Metal Complexes with DPEN Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable ligand is a critical factor in the design and efficacy of metal complexes used in fields ranging from asymmetric catalysis to medicinal chemistry. 1,2-Diphenylethylenediamine (DPEN), a C₂-symmetric chiral diamine, is recognized as a "privileged ligand" scaffold, primarily due to its remarkable success in inducing high stereoselectivity in a variety of metal-catalyzed reactions. However, the thermodynamic stability of the resulting metal complexes is a crucial, yet less frequently discussed, parameter that governs their behavior in solution, influences catalytic activity, and determines their fate in biological systems.
This guide provides a comparative analysis of the stability of metal complexes formed with DPEN and other relevant diamine ligands. It includes available experimental data, detailed protocols for stability assessment, and visualizations of experimental and biological pathways to support researchers in making informed decisions for catalyst and drug design.
Ligand Comparison: DPEN vs. Alternatives
The stability of a metal complex is significantly influenced by the ligand's structure. Here, we compare DPEN with two common alternatives: ethylenediamine (B42938) (en), the simplest bidentate diamine, and (1R,2R)-trans-1,2-Diaminocyclohexane (DACH), another widely used chiral diamine.
-
Ethylenediamine (en): As a small, flexible, and non-substituted diamine, 'en' provides a baseline for the chelate effect, where a bidentate ligand forms a significantly more stable complex than two analogous monodentate ligands.[1][2]
-
1,2-Diphenylethylenediamine (DPEN): The presence of two bulky phenyl groups in DPEN introduces significant steric hindrance. This can influence the coordination geometry and, consequently, the stability of the complex. While this steric bulk is often key to its success in creating a chiral environment for asymmetric catalysis, it may lead to lower thermodynamic stability compared to less hindered ligands.
-
(1R,2R)-trans-1,2-Diaminocyclohexane (DACH): The rigid cyclohexane (B81311) backbone of DACH reduces conformational flexibility, which can pre-organize the donor nitrogen atoms for metal binding, potentially enhancing complex stability. Dach-containing platinum complexes have been extensively studied for their efficacy against cisplatin-resistant tumors.[3]
Quantitative Data on Complex Stability
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (K) or, more conveniently, its logarithm (log K). Stepwise formation constants (K₁, K₂, etc.) refer to the sequential addition of ligands, while overall stability constants (β) represent the equilibrium between the metal ion and multiple ligands. A higher log K value indicates greater thermodynamic stability.[4]
While DPEN is extensively used in catalysis, comprehensive thermodynamic stability data is less common in the literature compared to simpler ligands. The following tables summarize available stability constants for metal complexes with DPEN and alternative diamine ligands to provide a comparative overview.
Table 1: Stability Constants (log K) of Divalent Metal Ion Complexes with Diamine Ligands
| Metal Ion | Ligand | Stepwise Constant | Overall Constant (log β) | Conditions (Temp, Ionic Strength) | Reference |
| Ni²⁺ | Ethylenediamine (en) | log K₁ = 7.92 | - | 25 °C | [5] |
| Ni²⁺ | Ethylenediamine (en) | log K₂ = 6.6 | log β₂ = 14.52 | 25 °C | [5] |
| Ni²⁺ | Ethylenediamine (en) | log K₃ = 4.6 | log β₃ = 19.12 | 25 °C | [5] |
| Cu²⁺ | Ethylenediamine (en) | log K₁ = 10.76 | - | 25 °C | [5] |
| Cu²⁺ | Ethylenediamine (en) | log K₂ = 9.3 | log β₂ = 20.06 | 25 °C | [5] |
| Cu²⁺ | cis-1,2-DACH | - | log β₂ = 20.3 | 25 °C, 0.1 M KCl | |
| Pd²⁺ | DPEN / Glycine | log K = 5.23 | - | 37 °C, 0.1 M NaNO₃ | [6] |
| Pd²⁺ | DPEN / Valine | log K = 5.10 | - | 37 °C, 0.1 M NaNO₃ | [6] |
| Pd²⁺ | DPEN / Leucine* | log K = 5.02 | - | 37 °C, 0.1 M NaNO₃ | [6] |
Note: Data for Pd(DPEN) represents mixed-ligand complexes with various amino acids, where the value is the formation constant for the [Pd(DPEN)(Amino Acid)] complex.
Observations:
-
The data clearly shows the high stability of complexes formed with bidentate diamines like ethylenediamine, a manifestation of the chelate effect.[2]
-
Direct comparison for DPEN is limited. However, the available data on mixed-ligand palladium complexes indicates that DPEN forms stable complexes, providing a foundation for its application in various chemical and biological systems.[6]
Experimental Protocols
The determination of stability constants is crucial for understanding and comparing metal complexes. Potentiometric titration is one of the most widely used and accurate methods.[1]
Protocol: Potentiometric Titration for Stability Constant Determination
This protocol outlines the Calvin-Bjerrum method for determining the stability constants of a metal-diamine complex.
1. Materials and Solutions:
-
Metal Salt Solution: A standardized stock solution of the metal salt (e.g., Ni(NO₃)₂, Cu(NO₃)₂) of known concentration (~0.01 M).
-
Ligand Solution: A precisely weighed solution of the diamine ligand (e.g., DPEN) to achieve a desired concentration (~0.01 M).
-
Standard Acid: A standardized solution of a strong acid (e.g., 0.1 M HNO₃ or HClO₄).
-
Standard Base: A carbonate-free standardized solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Inert Electrolyte: A solution to maintain constant ionic strength (e.g., 1.0 M KNO₃ or NaClO₄).
-
Solvent: Deionized, distilled water, often boiled to remove CO₂. For ligands with poor water solubility, a mixed solvent system (e.g., 70% dioxane-water) may be required.[7]
2. Calibration of the pH Electrode:
-
Calibrate the pH meter and glass electrode system using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature.
-
For high accuracy, perform a Gran titration to determine the standard electrode potential (E°) and the Nernstian slope.
3. Titration Procedure:
-
Prepare the following solutions in a thermostatted titration vessel (~25 °C or 37 °C):
-
Set 1 (Acid Blank): A known volume of standard acid + inert electrolyte + deionized water.
-
Set 2 (Ligand Blank): A known volume of standard acid + a known volume of ligand stock solution + inert electrolyte + deionized water.
-
Set 3 (Metal-Ligand): A known volume of standard acid + a known volume of ligand stock solution + a known volume of metal salt stock solution + inert electrolyte + deionized water. (Typical M:L ratios are 1:1, 1:2, or 1:5).[8]
-
-
Titrate each solution against the standardized strong base, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH changes become negligible.
4. Data Analysis:
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values.
-
Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
The stability constants (log K₁, log K₂, etc.) are determined from the formation curve (a plot of n̄ vs. pL, where pL = -log[L]). For example, log K₁ is the value of pL when n̄ = 0.5.[9]
-
Specialized software (e.g., HYPERQUAD) can be used for more precise calculation from the raw titration data.[10]
Visualized Workflows and Pathways
Experimental Workflow for Stability Constant Determination
The following diagram illustrates the logical flow of the potentiometric titration experiment.
Anticancer Mechanism of Ruthenium-Diamine Complexes
Metal complexes, including those with diamine ligands, are promising alternatives to platinum-based anticancer drugs. Ruthenium complexes, in particular, can induce cancer cell death through multiple pathways. The diagram below shows a simplified proposed mechanism of action.
This pathway illustrates how a Ru(II)-diamine complex, often administered as a prodrug, can be activated within the cell.[11] This activation leads to interactions with multiple cellular targets, including DNA and mitochondria, ultimately inducing reactive oxygen species (ROS) generation and triggering programmed cell death (apoptosis).[12][13]
Conclusion
1,2-Diphenylethylenediamine (DPEN) is a cornerstone ligand in asymmetric synthesis, valued for the unique steric and electronic environment it imparts on a metal center. While its performance in catalysis is well-documented, a comprehensive understanding of its thermodynamic stability across a range of metal complexes is an area ripe for further investigation. The stability of these complexes is not merely an academic curiosity; it is a fundamental property that dictates their utility, reactivity, and viability, especially in the demanding context of drug development. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to assess the stability of their own metal-DPEN complexes and to better understand their behavior in solution.
References
- 1. d-nb.info [d-nb.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The chemistry and biology of platinum complexes with the 1,2-diaminocyclohexane carrier ligand (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 10. A Comparative Study of Stabilities and Coordination Modes of β-Alaninephosphonic Acid in Copper(II) Heteroligand Complexes with Ethylenediamine, Diethylenetriamine or N,N,N′,N′,N″-Pentamethyldiethylene Triamine in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed account on activation mechanisms of ruthenium coordination complexes and their role as antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 13. mdpi.com [mdpi.com]
(1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comparative Guide to its Applications in Asymmetric Synthesis
(1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN) is a cornerstone chiral diamine that has found extensive application in asymmetric synthesis. Its rigid C2-symmetric backbone provides a well-defined chiral environment, making it a highly effective ligand for a multitude of stereoselective transformations. This guide offers an objective comparison of the performance of (1S,2S)-DPEN and its derivatives against common alternatives in key asymmetric reactions, supported by experimental data and detailed methodologies. This review is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst and chiral auxiliary selection.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of a chiral ligand is best demonstrated through its performance in various catalytic reactions, primarily evaluated by the yield and enantiomeric excess (e.e.) of the desired product. This section provides a comparative analysis of (1S,2S)-DPEN-derived catalysts against other widely used chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH).
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of N-tosylated diamines are highly effective catalysts for this reaction.
| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) |
| Ru-(R,R)-Ts-DPEN | Acetophenone (B1666503) | 1-Phenylethanol (B42297) | 95 | 98 |
| Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Acetophenone | 1-Phenylethanol | >99 | 97 |
Note: Data is compiled from representative examples and may not reflect a direct, side-by-side experimental comparison under identical conditions.[1]
Asymmetric Michael Addition
The asymmetric Michael addition is a key carbon-carbon bond-forming reaction. Chiral thiourea (B124793) catalysts derived from diamines have shown great success in this area.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | e.e. (%) (syn/anti) |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 95 | 98 (syn) |
| (R,R)-DACH-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 92 | 96 (syn) |
| (R,R)-DPEN-thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | 94 | 97 |
Asymmetric Henry (Nitroaldol) Reaction
| Ligand Derivative | Aldehyde | Nitroalkane | Yield (%) | e.e. (%) |
| (1R,2R)-DACH derivative | Benzaldehyde | Nitromethane | 51-57 | 39 |
| Chiral Bis(β-amino alcohol) Ligand | 2-Nitrobenzaldehyde | Nitromethane | 99 | 94.6 |
| (S)-binaph-(R,R)-dpen | Various | Nitromethane | High | Excellent (anti-selective) |
Note: This table illustrates the performance of different types of chiral ligands in the Henry reaction and is not a direct comparison under identical conditions.[2][3]
Key Applications and Experimental Protocols
Asymmetric Transfer Hydrogenation of Acetophenone using Ru-(R,R)-TsDPEN
This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone.
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2R)-TsDPEN) (0.011 mmol).
-
Add isopropanol (B130326) (5 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst.
Reaction Procedure:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (1 mmol) and a solution of potassium hydroxide (B78521) (0.1 M in isopropanol, 0.1 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral high-performance liquid chromatography (HPLC).
Hydrolytic Kinetic Resolution of Terminal Epoxides
Chiral salen complexes, which can be derived from (1S,2S)-DPEN, are highly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides.
Ligand and Catalyst Preparation:
-
Salen Ligand Synthesis: Dissolve this compound (1.0 eq) in ethanol. In a separate flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (2.05 eq) in warm ethanol. Slowly add the aldehyde solution to the diamine solution with stirring. A yellow precipitate will form. Heat the mixture to reflux for 1-2 hours. Cool the mixture and collect the yellow solid by vacuum filtration.
-
Co(II)-Salen Complex Formation: Dissolve the salen ligand in a suitable solvent (e.g., toluene) and add cobalt(II) acetate (B1210297) tetrahydrate. Heat the mixture to reflux to form the Co(II) complex.
-
Oxidation to Co(III) Catalyst: The Co(II) complex is oxidized to the active Co(III) catalyst by air in the presence of an acid (e.g., acetic acid).
Kinetic Resolution Procedure:
-
Activate the Co(III)-salen catalyst.
-
Cool the catalyst to 0 °C and add the racemic epoxide (1.0 eq).
-
Add deionized water (0.55 eq) dropwise with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon reaching approximately 50% conversion, work up the reaction to isolate the enantioenriched epoxide and the corresponding 1,2-diol.
Asymmetric Diels-Alder Reaction
Copper(II) complexes with chiral diamine ligands are effective catalysts for asymmetric Diels-Alder reactions. The following is a general procedure that can be adapted for a (1S,2S)-DPEN derived ligand.
Catalyst Preparation (in situ):
-
In a flame-dried flask under an inert atmosphere, add Cu(OTf)₂ (10 mol%) and the (1S,2S)-DPEN-derived chiral ligand (11 mol%).
-
Add the appropriate solvent (e.g., CH₂Cl₂) and stir the mixture at room temperature for 1-2 hours.
Reaction Procedure:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (e.g., an N-enoyl oxazolidinone) (1.0 eq).
-
Add the diene (e.g., cyclopentadiene) (2-3 eq) dropwise.
-
Stir the reaction at the same temperature until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis.
Determination of Enantiomeric Excess using (1S,2S)-DPEN as a Chiral Solvating Agent by ¹H NMR
(1S,2S)-DPEN can be used as a chiral solvating agent (CSA) to determine the enantiomeric purity of chiral carboxylic acids and alcohols via ¹H NMR spectroscopy. The formation of transient diastereomeric complexes leads to the separation of signals for the two enantiomers.
General NMR Sample Preparation:
-
In an NMR tube, dissolve the chiral analyte (e.g., a chiral carboxylic acid or alcohol) (approximately 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL).
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
To the same NMR tube, add a molar equivalent of this compound.
-
Gently shake the tube to ensure mixing and allow time for the diastereomeric complexes to form.
-
Acquire another ¹H NMR spectrum.
-
Compare the spectra. The presence of two distinct sets of peaks for specific protons of the analyte indicates the formation of diastereomeric complexes.
-
The enantiomeric excess can be calculated by integrating the corresponding signals of the two diastereomers.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the applications of (1S,2S)-DPEN.
References
Safety Operating Guide
Safe Disposal of (1S,2S)-(-)-1,2-Diphenylethylenediamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of (1S,2S)-(-)-1,2-Diphenylethylenediamine is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its chemical properties, this compound is classified as hazardous waste and requires a meticulous disposal process from generation to final disposition. Adherence to these protocols is essential for the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling activities should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation risks.[1] In the event of a spill, the material should be contained using an inert absorbent, and the resulting mixture must be disposed of as hazardous waste.[1]
Waste Characterization and Segregation
This compound is a chiral amine that must be managed as hazardous chemical waste.[1] It is crucial to prevent the mixing of this waste with other waste streams, particularly those containing incompatible materials.[1]
Key Segregation Guidelines:
-
Do not mix with acids: As a basic compound, it will react exothermically with acids.[1]
-
Do not mix with oxidizing agents: To prevent potentially vigorous reactions.[1]
-
Separate from halogenated solvents: It is good practice to keep halogenated and non-halogenated solvent waste streams separate.[1]
-
Solid and Liquid Waste: Solid waste containing this compound should not be mixed with liquid waste streams.[1]
Quantitative Data for Disposal Considerations
While specific quantitative limits for disposal may vary by jurisdiction, the following table summarizes key data for this compound and related compounds, which are essential for safe handling and waste profiling.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂ | --INVALID-LINK-- |
| Molecular Weight | 212.29 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder or crystals | --INVALID-LINK-- |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2A, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents, Acids | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Protocol for Spill Cleanup
This protocol outlines the steps for safely managing a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a dust mask (type N95 or equivalent).
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Two sealable, compatible waste containers, clearly labeled as "Hazardous Waste."
-
Scoop or dustpan.
-
Cleaning supplies (e.g., soap and water, or a suitable solvent).
Procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don PPE: Before approaching the spill, put on all required PPE.
-
Contain the Spill: Cover the spill with an inert absorbent material to prevent it from spreading.[1]
-
Collect the Waste: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the second hazardous waste container.[1]
-
Seal and Label: Securely seal both waste containers and ensure they are clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow from generation to final disposal.
Final Disposal Procedures
The ultimate disposal of this compound should be managed by professionals. Do not attempt to neutralize or treat the chemical waste within the laboratory.[1] Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal service.[1] Empty containers that previously held this chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from this process must also be collected and disposed of as hazardous waste.
References
Personal protective equipment for handling (1S,2S)-(-)-1,2-Diphenylethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for handling (1S,2S)-(-)-1,2-Diphenylethylenediamine (CAS: 29841-69-8). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in the laboratory.
This compound is a chiral diamine widely used in asymmetric synthesis. While a valuable reagent, it presents hazards that necessitate careful handling. According to safety data, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves. Nitrile gloves are commonly used, but some sources indicate poor resistance to amines.[3] Consider thicker nitrile gloves (>5 mil) or alternative materials like Viton or PVC for extended handling. | Protects against skin irritation.[1] Due to conflicting data on nitrile's effectiveness against amines, it is crucial to inspect gloves before use and change them immediately if contact with the chemical occurs.[4][5] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard. | Prevents serious eye irritation or injury from splashes or airborne particles.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required if handling the solid outside of a fume hood where dust may be generated.[2] For larger quantities or potential for aerosolization, use a respirator with an appropriate cartridge. | Protects the respiratory system from irritation due to inhalation of dust or aerosols.[1] |
| Body Protection | A standard laboratory coat must be worn. For larger quantities or operations with a significant splash potential, chemical-resistant coveralls are recommended. Ensure footwear is closed-toe. | Protects skin from accidental contact and contamination of personal clothing. |
Experimental Protocol: Safe Handling Workflow
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
- Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before starting the experiment.
- Designate a specific area for handling the chemical and decontaminate it before and after use.
2. Handling the Chemical:
- Don all required PPE as specified in the table above.
- When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Avoid direct contact with the skin, eyes, and clothing.
- Use spatulas or other appropriate tools for transferring the solid.
- If creating a solution, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
- Keep containers of this compound tightly closed when not in use.[1]
- Monitor the reaction for any unexpected changes.
- If any part of your PPE becomes contaminated, remove it immediately and replace it. Wash the affected skin area with soap and water.
4. Spills and Emergencies:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][7]
- In case of skin contact, wash thoroughly with soap and water.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.[6]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
The label should include "Hazardous Waste" and the full chemical name.
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams, particularly acids or strong oxidizing agents, to avoid potentially hazardous reactions.[6]
-
-
Container Disposal:
-
Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
-
Final Disposal:
Workflow Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
